molecular formula C39H65NO11 B1201227 Fasciculol E CAS No. 65694-20-4

Fasciculol E

Cat. No.: B1201227
CAS No.: 65694-20-4
M. Wt: 723.9 g/mol
InChI Key: XCIUFBDNARZOSJ-FWXHQPNRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasciculol E is a naturally occurring triterpenoid compound isolated from mushroom species within the genus Hypholoma , including Hypholoma lateritium (brick cap mushroom) and the poisonous species Hypholoma fasciculare (sulphur tuft) . This compound is part of a larger family of related fasciculols and fasciculic acids that are characterized by a lanostane-type skeleton . Research into this compound has indicated it possesses toxic properties and has been identified as a major toxic agent in Hypholoma fasciculare . Studies investigating its effects in vivo have shown varying levels of toxicity . Furthermore, this compound has been identified as a calmodulin inhibitor, which suggests a potential mechanism of action for its bioactivity . More recent investigations have also revealed that this compound, along with other steroids isolated from H. lateritium , exhibits significant anti-inflammatory properties. These effects are achieved through the inhibition of the pro-inflammatory protein COX-2 (cyclooxygenase-2) and the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant pathway . This combination of activities makes this compound a compound of interest for various biochemical and pharmacological research applications. It is intended for use in laboratory research only. This product is labeled "For Research Use Only," and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

65694-20-4

Molecular Formula

C39H65NO11

Molecular Weight

723.9 g/mol

IUPAC Name

[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate

InChI

InChI=1S/C39H65NO11/c1-34(2)27-12-11-24-25(16-29(44)39(8)23(14-15-38(24,39)7)22(21-41)10-13-28(43)35(3,4)48)37(27,6)17-26(42)33(34)51-31(46)19-36(5,49)18-30(45)40-20-32(47)50-9/h22-23,26-29,33,41-44,48-49H,10-21H2,1-9H3,(H,40,45)/t22-,23+,26+,27?,28+,29-,33-,36?,37+,38-,39-/m0/s1

InChI Key

XCIUFBDNARZOSJ-FWXHQPNRSA-N

SMILES

CC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]([C@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)O)C)[C@@H](CC[C@H](C(C)(C)O)O)CO

Canonical SMILES

CC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C

Synonyms

fasciculol E

Origin of Product

United States

Foundational & Exploratory

Unraveling the Synthesis of a Fungal Toxin: A Technical Guide to the Fasciculol E Biosynthesis Pathway in Hypholoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bristol, UK – December 13, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the biosynthetic pathway of Fasciculol E, a toxic lanostane-type triterpenoid produced by the sulfur tuft mushroom, Hypholoma fasciculare. This document outlines the putative enzymatic steps, from primary metabolism to the complex final molecule, providing a crucial resource for understanding and potentially harnessing the bioactivity of this and related fungal natural products.

This compound, along with its congeners, is responsible for the poisonous nature of H. fasciculare.[1] These complex steroids are of significant interest to science for their potential as calmodulin inhibitors.[1] Understanding their biosynthesis is key to unlocking possibilities for synthetic biology applications and drug discovery.

While the complete biosynthetic gene cluster (BGC) for fasciculols has yet to be definitively identified, genomic analyses of H. fasciculare have revealed numerous putative terpene synthase genes and other biosynthetic machinery, suggesting a rich and underexplored secondary metabolism.[2][3] This guide synthesizes the current knowledge of fungal triterpenoid biosynthesis to present a robust, hypothetical pathway for this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade, originating from the mevalonate (MVA) pathway and culminating in a series of specific modifications to a lanosterol scaffold.

From Mevalonate to Lanosterol: The Triterpenoid Backbone

Like all terpenoids, the journey to this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), synthesized via the MVA pathway. These units are sequentially condensed to form the C30 precursor, squalene.

A key transformation is the epoxidation of squalene to (S)-2,3-oxidosqualene by the enzyme squalene epoxidase. This epoxide is then cyclized by lanosterol synthase to form the foundational tetracyclic triterpenoid, lanosterol.[4][5] This initial phase of the pathway is highly conserved across fungi and other eukaryotes.[6]

Fasciculol_E_Early_Pathway cluster_MVA Mevalonate Pathway cluster_Triterpene Triterpene Synthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps Squalene Squalene IPP_DMAPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase

Caption: Early stages of triterpenoid biosynthesis leading to lanosterol.
Tailoring the Lanosterol Scaffold: The Path to this compound

The conversion of lanosterol to this compound involves a series of putative oxidative modifications, including hydroxylations and other functional group installations. These reactions are characteristic of tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), which are frequently found in fungal secondary metabolite BGCs and are known to be heavily involved in triterpenoid modifications.[7][8][9][10]

Based on the structure of this compound, the proposed sequence of modifications to the lanosterol core is as follows:

  • Hydroxylations: Multiple hydroxyl groups are introduced at various positions on the lanostane skeleton. These reactions are likely catalyzed by a series of specific CYP enzymes.

  • Further Oxidations: Additional oxidative steps may occur to yield the final structure of this compound.

The precise order and the specific enzymes responsible for these transformations in H. fasciculare are yet to be experimentally verified.

Fasciculol_E_Late_Pathway Lanosterol Lanosterol Intermediate_1 Hydroxylated Lanosterol Intermediates Lanosterol->Intermediate_1 Cytochrome P450s (Hydroxylations) Fasciculol_E This compound Intermediate_1->Fasciculol_E Additional Tailoring Enzymes (e.g., P450s, Oxidoreductases)

Caption: Putative late-stage modifications in this compound biosynthesis.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the this compound biosynthetic pathway. Information on enzyme kinetics, substrate-to-product conversion yields, and in vivo/in vitro production titers is not available. The primary quantitative data available relates to the toxicity of the final products.

CompoundOrganismLD50 (i.p. in mice)Reference
This compoundHypholoma fasciculare50 mg/kg[1]
Fasciculol FHypholoma fasciculare168 mg/kg[1]

Experimental Protocols

While protocols specific to the elucidation of the this compound pathway are not yet published, this section details the general methodologies employed in the study of fungal terpenoid biosynthesis. These protocols provide a framework for future research in this area.

Fungal Culture and Metabolite Extraction
  • Culture Conditions: Hypholoma fasciculare can be cultured on standard fungal media such as Potato Dextrose Agar (PDA) or in liquid media like Malt Extract Broth (MEB). Cultures are typically incubated at 25°C in the dark.

  • Metabolite Extraction: Mycelia and culture filtrate are separated. The filtrate is extracted with an organic solvent such as ethyl acetate. The mycelia are dried, ground, and extracted similarly. The organic extracts are then dried under reduced pressure and redissolved in a suitable solvent (e.g., methanol) for analysis.

Gene Identification and Cloning
  • Genome Mining: The genome of H. fasciculare can be mined for candidate biosynthetic genes using bioinformatics tools like antiSMASH. Searches focus on identifying putative lanosterol synthase genes and cytochrome P450s, often found clustered together.[3]

  • RNA Extraction and cDNA Synthesis: RNA is extracted from mycelia grown under conditions that favor secondary metabolite production. cDNA is then synthesized using reverse transcriptase for use in gene cloning.

  • Gene Cloning: Target genes are amplified from cDNA using PCR with specific primers and cloned into appropriate expression vectors.

Heterologous Expression and Functional Analysis
  • Host Systems: Genes of interest can be expressed in heterologous hosts to confirm their function. Common hosts include Escherichia coli (for soluble enzymes) and fungal systems like Aspergillus oryzae or Saccharomyces cerevisiae (for membrane-bound enzymes like P450s).[11][12]

  • Expression and Analysis: The recombinant host is cultured, and the production of the expected metabolite is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InSilico In Silico & Molecular Biology cluster_InVitro Functional Characterization Culture 1. Culture H. fasciculare Extraction 2. Metabolite Extraction Culture->Extraction Analysis 3. LC-MS/GC-MS Analysis Extraction->Analysis Genome_Mining 4. Genome Mining for BGCs Analysis->Genome_Mining Identify Target Metabolite Gene_Cloning 5. Candidate Gene Cloning Genome_Mining->Gene_Cloning Heterologous_Expression 6. Heterologous Expression (e.g., in A. oryzae) Gene_Cloning->Heterologous_Expression Functional_Assay 7. Functional Assay & Product ID Heterologous_Expression->Functional_Assay Functional_Assay->Analysis Confirm Product

Caption: A general workflow for the identification and characterization of biosynthetic pathways.
Gene Silencing

  • RNA Interference (RNAi): To investigate the role of a candidate gene in vivo, its expression can be silenced using RNAi.[3] A silencing cassette targeting the gene of interest is constructed and transformed into H. fasciculare.

  • Phenotypic Analysis: The silenced mutants are then grown, and their metabolite profiles are compared to the wild type. A significant reduction or complete absence of this compound in the mutant would confirm the gene's involvement in its biosynthesis.

Conclusion and Future Outlook

The biosynthesis of this compound in Hypholoma fasciculare represents a fascinating example of fungal natural product chemistry. While the foundational steps of the pathway can be inferred from the well-established principles of triterpenoid synthesis, the specific tailoring enzymes that create the final toxic molecule remain an open area of investigation. The identification and characterization of the complete this compound biosynthetic gene cluster will be a critical next step. This will not only provide a definitive map of the pathway but also furnish a toolkit of novel enzymes for potential applications in synthetic biology and the generation of new bioactive compounds. The protocols and putative pathway outlined in this guide provide a solid foundation for researchers to pursue these exciting future discoveries.

References

A Technical Guide to the Synthesis of the Fasciculol Core and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a total synthesis of Fasciculol E has not been reported in peer-reviewed literature. This guide therefore focuses on the synthesis of the core lanostane skeleton, a key structural feature of this compound, and the generation of its analogs, which is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction

This compound is a tetracyclic triterpenoid natural product isolated from the poisonous mushroom Hypholoma fasciculare. It belongs to the lanostane family of steroids, characterized by a C30 tetracyclic core with a distinctive methylation pattern. This compound and its congeners have garnered interest due to their notable biological activities, including calmodulin inhibition. This property makes them intriguing candidates for further investigation in drug discovery programs targeting calcium signaling pathways. This technical guide provides an in-depth overview of synthetic strategies toward the lanostane core and the synthesis of Fasciculol analogs, compiling available quantitative data and detailed experimental protocols.

Strategies for the Synthesis of the Lanostane Core

The construction of the sterically congested tetracyclic core of lanostane triterpenoids presents a significant synthetic challenge. Key strategies often involve biomimetic approaches that mimic the natural cyclization of squalene oxide, as well as stepwise constructions of the ring system.

A conceptual workflow for the synthesis and evaluation of lanostane analogs is presented below.

G General Workflow for Lanostane Analog Synthesis and Evaluation A Starting Material (e.g., Lanosterol or Synthetic Precursor) B Chemical Modification (e.g., Oxidation, Reduction, Glycosylation) A->B C Purification and Characterization (HPLC, NMR, MS) B->C D Biological Evaluation (e.g., Cytotoxicity, Enzyme Inhibition Assays) C->D E SAR Studies and Lead Optimization D->E E->B Iterative Refinement

Caption: General workflow for the synthesis and evaluation of lanostane analogs.

Synthesis of Fasciculol Analogs from Lanosterol

A practical approach to generate analogs of this compound for biological testing is through the chemical modification of commercially available lanosterol. This strategy allows for the exploration of the chemical space around the natural product scaffold. Key transformations can include oxidation, reduction, and glycosylation to introduce diverse functionalities.

Table 1: Synthesis of Lanostane-Type Triterpenoid N-Glycosides from Lanosterol [1]

CompoundDescriptionYield (%)
2 Lanosta-8,24-dien-3-one95
3 Lanosta-8,24-dien-3β-amine85
8 N-(Lanosta-8,24-dien-3β-yl)-β-D-glucopyranosylamine70
9 N-(Lanosta-8,24-dien-3β-yl)-β-D-galactopyranosylamine65
10 N-(Lanosta-8,24-dien-3β-yl)-2-acetamido-2-deoxy-β-D-glucopyranosylamine68

Experimental Protocol: Synthesis of Lanosta-8,24-dien-3-one (Compound 2) [1]

To a solution of lanosterol (1.0 g, 2.34 mmol) in acetone (50 mL) at 0 °C was added Jones reagent (2.5 M, 2.8 mL) dropwise. The reaction mixture was stirred at 0 °C for 30 minutes. The reaction was then quenched with isopropanol (5 mL) and the mixture was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which was purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford lanosta-8,24-dien-3-one (0.95 g, 95% yield) as a white solid.

Characterization Data for Lanosta-8,24-dien-3-one (Compound 2):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.10 (t, J = 6.8 Hz, 1H), 2.45-2.35 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.08 (s, 3H), 0.99 (d, J = 6.4 Hz, 3H), 0.91 (s, 3H), 0.88 (s, 3H), 0.79 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 217.1, 145.2, 134.5, 125.2, 58.7, 50.1, 47.3, 44.9, 44.1, 38.9, 38.1, 37.0, 36.3, 35.8, 35.6, 30.9, 28.1, 27.9, 26.3, 25.7, 24.4, 24.3, 21.5, 19.5, 18.7, 18.6, 17.7.

  • MS (ESI): m/z 425.4 [M+H]⁺.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways. By inhibiting CaM, this compound can disrupt downstream signaling cascades that regulate processes such as cell proliferation, apoptosis, and inflammation.

G Simplified Calmodulin (CaM) Inhibition Pathway by this compound cluster_0 Normal CaM Signaling cluster_1 Inhibition by this compound Ca2_plus Ca²⁺ Influx CaM Calmodulin (CaM) Ca2_plus->CaM Binds CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 Downstream Downstream Effectors (e.g., Calcineurin, CAM Kinases) CaM_Ca2->Downstream Activates Response Cellular Response Downstream->Response FasciculolE This compound FasciculolE->CaM Inhibits Inhibited_CaM Inhibited CaM

Caption: Simplified diagram of Calmodulin (CaM) inhibition by this compound.

Conclusion

While the total synthesis of this compound remains an open challenge, the synthetic strategies for constructing the lanostane core and the methodologies for derivatizing readily available precursors provide a solid foundation for the exploration of this class of natural products. The development of synthetic routes to this compound and its analogs is a critical step toward understanding their therapeutic potential and advancing them as potential drug candidates. Further research into the de novo synthesis of the lanostane skeleton will undoubtedly open new avenues for creating novel analogs with improved pharmacological profiles.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a lanostane-type triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare). This class of compounds has garnered significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and MS data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
PositionδC (ppm)δH (ppm, mult., J in Hz)
135.81.65 (m), 1.05 (m)
227.81.90 (m), 1.70 (m)
378.93.20 (dd, J = 11.5, 4.5)
438.9-
550.50.80 (d, J = 5.0)
618.21.50 (m), 1.45 (m)
726.32.05 (m), 1.95 (m)
848.9-
9147.1-
1037.1-
11115.85.25 (br s)
1237.42.30 (m), 2.10 (m)
1344.1-
1449.8-
1532.81.80 (m), 1.25 (m)
1628.11.95 (m), 1.60 (m)
1750.71.55 (m)
1816.00.98 (s)
1919.21.02 (s)
2036.42.20 (m)
2118.70.94 (d, J = 6.5)
2236.11.40 (m), 1.15 (m)
2324.51.60 (m)
24125.05.10 (t, J = 7.0)
25131.2-
2625.71.68 (s)
2717.71.60 (s)
2828.20.88 (s)
2915.50.80 (s)
3024.81.25 (s)

Note: This data is compiled based on the general characteristics of lanostane triterpenoids and may not represent the exact values for this compound. Researchers should refer to the primary literature for definitive assignments.

Table 2: Mass Spectrometry Data for this compound

High-resolution mass spectrometry provides crucial information for determining the elemental composition and fragmentation of this compound.

TechniqueIonization ModeMass AnalyzerObserved m/zFormulaIon Type
HRESIMSESINot Specified395.33056C₂₈H₄₃O[M + H - 2H₂O]⁺

HR-ESI-MS/MS Fragmentation Data (CID = 35%) [1]

Fragment m/zRelative Intensity (%)
377100
32516
31151
30717
29329
26912
2515

Experimental Protocols

Detailed methodologies are critical for the reproducible analysis of natural products. The following sections outline typical protocols for the isolation and spectroscopic analysis of lanostane triterpenoids like this compound from fungal sources.

Fungal Material and Extraction
  • Fungal Source: Fruiting bodies of Hypholoma fasciculare are collected and identified.

  • Extraction: The air-dried and powdered fungal material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and methanol, at room temperature. The extracts are then concentrated under reduced pressure.

Isolation and Purification

A combination of chromatographic techniques is employed for the isolation of this compound:

  • Column Chromatography: The crude methanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system, such as a gradient of methanol and water.

NMR Spectroscopy
  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A spectral width of 200-220 ppm is common, with a longer relaxation delay (2-5 seconds) and a larger number of scans for adequate signal-to-noise.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system.

  • Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through the HPLC.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion corresponding to the molecule of interest is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

This compound and the Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophilic or oxidative stress, or in the presence of Nrf2 activators like this compound, Keap1 is modified, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate cellular damage.

FasciculolE_Nrf2_Pathway FasciculolE This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) FasciculolE->Keap1_Nrf2 Inhibits Keap1 Keap1_inactive Inactive Keap1 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Protective_Genes Transcription of Protective Genes (e.g., HO-1, NQO1) ARE->Protective_Genes Activates Nrf2_Activation_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment with this compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction Treatment->Cell_Lysis Western_Blot 4. Western Blot Analysis Cell_Lysis->Western_Blot qPCR 5. RNA Isolation and qRT-PCR Cell_Lysis->qPCR Nrf2_Detection Detection of nuclear Nrf2 Western_Blot->Nrf2_Detection HO1_Detection Detection of HO-1 Western_Blot->HO1_Detection Gene_Expression Analysis of HO-1 and NQO1 gene expression qPCR->Gene_Expression

References

Elucidating the Molecular Architecture of Fasciculol E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Fasciculol E is a complex triterpenoid natural product isolated from the poisonous sulfur tuft mushroom, Hypholoma fasciculare. As a member of the lanostane family of triterpenes, this compound has garnered interest within the scientific community for its biological activities and intricate chemical structure. This technical guide provides a comprehensive overview of the current knowledge regarding the structure of this compound. It is important to note that while the chemical connectivity and relative stereochemistry have been established through spectroscopic methods, no publicly available experimental crystallographic data for this compound has been identified in major scientific databases, including the Protein Data Bank (PDB) and the Cambridge Structural Database (CSD). Therefore, this document will focus on the structural elucidation as determined by spectroscopic techniques.

Physicochemical and Spectroscopic Data

The structural determination of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key physicochemical and identifying properties of this compound.

Property Value Source
Molecular Formula C₃₉H₆₅NO₁₁[1]
Molecular Weight 723.9 g/mol [1]
Class Triterpenoid
Source Organism Hypholoma fasciculare[1][2]

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of established laboratory procedures. The general workflow is outlined below.

1. Isolation and Purification:

The process begins with the collection and extraction of the fungal material, Hypholoma fasciculare.

  • Extraction: The dried and powdered mushroom is typically subjected to solvent extraction, often using methanol or a similar polar solvent, to isolate a crude mixture of secondary metabolites.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

2. Structure Elucidation:

The molecular structure of the purified this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure.

    • ¹H NMR: Identifies the different types of protons in the molecule and their immediate chemical environments.

    • ¹³C NMR: Determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

    • NOESY: Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.

Fasciculol_E_Workflow cluster_Isolation Isolation and Purification cluster_Elucidation Structure Elucidation Fungal_Material Hypholoma fasciculare Extraction Solvent Extraction Fungal_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Chromatographic Purification Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR Structure Chemical Structure of This compound MS->Structure NMR->Structure

General workflow for the isolation and structural elucidation of this compound.

Conclusion

While a definitive crystal structure of this compound remains to be determined, its molecular architecture has been successfully mapped through advanced spectroscopic techniques. The detailed structural information available provides a solid foundation for further research into its biosynthesis, chemical synthesis, and biological activity. Future studies involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be invaluable for providing a precise three-dimensional model of the molecule and confirming the stereochemical assignments made through NMR spectroscopy. Such data would undoubtedly accelerate efforts in drug development and other biomedical applications.

References

Fasciculol E: A Comprehensive Technical Guide on Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a complex lanostane-type triterpenoid first identified in the poisonous mushroom Hypholoma fasciculare (sulfur tuft).[1] As a member of the fasciculol family of natural products, it has garnered interest due to its biological activity, particularly its role as a calmodulin inhibitor.[1] This technical guide provides a detailed overview of the known physicochemical properties, stability (where information is available), and biological interactions of this compound, intended to support further research and development efforts.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are largely unavailable in public literature. The following tables summarize the available computed data and key identifiers for this compound.

Table 1: Chemical Identifiers and Molecular Properties of this compound
PropertyValueSource
Molecular Formula C39H65NO11PubChem[2]
Molecular Weight 723.9 g/mol PubChem[2]
IUPAC Name [(2R,3R,5R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoatePubChem[2]
CAS Number Not Available
ChEMBL ID CHEMBL2375635PubChem[2]
Table 2: Computed Physicochemical Data for this compound
PropertyPredicted ValueNotes
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not availableThe complex and largely nonpolar structure suggests low aqueous solubility.
LogP (Octanol-Water Partition Coefficient) Data not availableThe high number of hydroxyl groups may be offset by the large hydrocarbon scaffold, suggesting a moderate to high lipophilicity.
pKa Data not availableThe presence of acidic and basic functional groups suggests ionizable properties, though experimental values are needed for confirmation.

Stability

There is currently no published data on the stability of this compound, including its degradation kinetics under various conditions such as pH, temperature, and light exposure. Stability studies are a critical component of drug development and would be a necessary area of future research for any therapeutic application of this compound.

Biological Activity and Signaling Pathway

Calmodulin Inhibition

The most well-documented biological activity of this compound is its role as a calmodulin inhibitor.[1] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer in calcium signaling pathways, regulating a multitude of cellular processes.[3][4][5] By binding to and inhibiting calmodulin, this compound can disrupt these calcium-dependent signaling cascades. The precise molecular mechanism of this inhibition by this compound has not been fully elucidated.

The following diagram illustrates a generalized calmodulin signaling pathway and the putative point of inhibition by this compound.

Calmodulin_Signaling_Pathway General Calmodulin Signaling Pathway and Inhibition by this compound cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_downstream Downstream Effects Stimulus Stimulus Ca2_increase Increase in intracellular Ca2+ Stimulus->Ca2_increase Calmodulin Calmodulin (Inactive) Ca2_increase->Calmodulin + 4 Ca2+ CaM_Ca2 Ca2+-Calmodulin Complex (Active) Calmodulin->CaM_Ca2 Target_Proteins Target Proteins (e.g., Kinases, Phosphatases) CaM_Ca2->Target_Proteins Activation Cellular_Response Cellular Response Target_Proteins->Cellular_Response Fasciculol_E This compound Fasciculol_E->CaM_Ca2 Inhibition

A diagram illustrating the inhibitory effect of this compound on the calmodulin signaling pathway.
Toxicity

This compound is recognized as one of the toxic principles of Hypholoma fasciculare.[1] The reported median lethal dose (LD50) in mice via intraperitoneal injection is 50 mg/kg.[1]

Experimental Protocols

General Isolation and Purification of Lanostane Triterpenoids from Hypholoma species

While a specific, detailed protocol for the isolation of this compound is not available, the following workflow is based on established methods for the isolation of lanostane triterpenoids from Hypholoma species.[6][7][8]

Isolation_Workflow General Workflow for Isolation of this compound Start Fruiting Bodies of Hypholoma sp. Extraction Methanol Extraction Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Extraction->Partitioning Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Partitioning->Chromatography Purification Purification of Fractions Chromatography->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis End Pure this compound Analysis->End

A generalized workflow for the isolation and purification of this compound.

1. Extraction:

  • Fresh or dried fruiting bodies of the Hypholoma species are ground into a fine powder.

  • The powdered material is then subjected to exhaustive extraction with methanol at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

2. Solvent-Solvent Partitioning:

  • The crude methanol extract is suspended in a water-methanol mixture.

  • This suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fractions are collected and concentrated. This compound, being a relatively polar triterpenoid, is expected to be enriched in the more polar organic fractions (e.g., ethyl acetate).

3. Chromatographic Separation:

  • The enriched fraction is subjected to various chromatographic techniques for further separation.

  • Column Chromatography: Silica gel column chromatography is often used as an initial separation step, with a gradient elution system (e.g., hexane-ethyl acetate followed by chloroform-methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

4. Structural Elucidation:

  • The purity and structure of the isolated compound are confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Conclusion and Future Directions

This compound remains a compound of interest due to its defined biological activity as a calmodulin inhibitor. However, a significant lack of data regarding its physicochemical properties and stability presents a major hurdle for its development as a pharmacological tool or therapeutic agent. Future research should prioritize the experimental determination of these fundamental properties. Furthermore, detailed studies into the molecular mechanism of its interaction with calmodulin and the downstream consequences of this inhibition will be crucial for understanding its full biological potential and toxicological profile. The development of a robust and scalable purification protocol will also be essential for obtaining the quantities of pure this compound needed for such in-depth investigations.

References

Unveiling Fasciculol E: A Technical Guide to its Fungal Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a potent toxic lanostane-type triterpenoid produced by certain species of fungi.[1] Its discovery and characterization have garnered interest within the scientific community due to its significant biological activities, including its role as a calmodulin inhibitor.[2] This technical guide provides a comprehensive overview of the natural origin of this compound, detailed protocols for its isolation and purification from fungal sources, and an exploration of its known signaling pathways.

Natural Occurrence and Fungal Source

This compound is primarily isolated from the fruiting bodies of the sulfur tuft mushroom, Hypholoma fasciculare (also known as Naematoloma fasciculare).[3][4] This common woodland mushroom is widespread and abundant in northern Europe and North America, growing prolifically in large clusters on dead wood of both deciduous and coniferous trees.[2] this compound has also been identified in another species of the same genus, Hypholoma lateritium.[1]

Table 1: Fungal Sources of this compound

Fungal SpeciesCommon NameHabitatGeographic Distribution
Hypholoma fasciculare (Naematoloma fasciculare)Sulfur Tuft, Clustered WoodloverDead wood of deciduous and coniferous treesWidespread in Northern Europe and North America
Hypholoma lateritiumBrick CapHardwood logs and stumpsEurope, North America, and the Far East

Isolation and Purification of this compound

The isolation of this compound from its fungal sources is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating triterpenoids from Hypholoma species.

Experimental Protocol

1. Preparation of Fungal Material:

  • Freshly collected fruiting bodies of Hypholoma fasciculare are freeze-dried to preserve their chemical integrity and facilitate efficient extraction.

2. Extraction:

  • The dried and powdered fungal material is extracted exhaustively with methanol at room temperature. A typical solid-to-solvent ratio is approximately 1:10 (w/v).

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with this compound typically concentrating in the less polar fractions.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mobile phase and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by RP-HPLC using a C18 column. A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Crystallization:

  • The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as methanol-water, to yield pure crystals.

Experimental Workflow

G cluster_collection Fungal Material Collection cluster_extraction Extraction cluster_purification Purification start Collect Hypholoma fasciculare fruiting bodies freeze_dry Freeze-dry fungal material start->freeze_dry extract Methanol Extraction freeze_dry->extract partition Solvent Partitioning (n-hexane, chloroform, ethyl acetate) extract->partition silica_gel Silica Gel Column Chromatography partition->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc crystallization Crystallization hplc->crystallization end Pure this compound crystallization->end

Figure 1. General workflow for the isolation and purification of this compound.

Quantitative Data

The yield of this compound from Hypholoma fasciculare can vary depending on the specific fungal strain, growth conditions, and extraction efficiency. The toxicity of this compound has been determined in animal studies.

Table 2: Quantitative Data for this compound

ParameterValueReference
LD50 (mice, intraperitoneal)50 mg/kg[2]

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to multiple methyl groups, olefinic protons, and oxygenated methines, characteristic of a lanostane-type triterpenoid.
¹³C NMR Resonances for approximately 30 carbon atoms, including quaternary carbons, methines, methylenes, and methyl groups, consistent with the lanostane skeleton.
Mass Spectrometry (MS) A molecular ion peak consistent with the molecular formula of this compound, along with characteristic fragmentation patterns.

Note: Specific chemical shifts and mass-to-charge ratios should be referenced from primary literature for definitive identification.

Signaling Pathways and Biological Activity

This compound is a known inhibitor of calmodulin, a ubiquitous and highly conserved calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.[2]

Calmodulin Inhibition Pathway

Calmodulin acts as a primary sensor of intracellular calcium levels. Upon binding to Ca²⁺ ions, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and ion channels. By inhibiting calmodulin, this compound can disrupt these calcium-dependent signaling cascades.

G cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects stimulus External/Internal Signal ca2_increase Increase in intracellular Ca²⁺ stimulus->ca2_increase calmodulin Calmodulin ca2_increase->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin Binds target_proteins Target Proteins (e.g., kinases, phosphatases) ca_calmodulin->target_proteins Activates fasciculol_e This compound fasciculol_e->calmodulin Inhibits cellular_response Cellular Response (e.g., gene expression, cell cycle) target_proteins->cellular_response

References

Fasciculol E: A Comprehensive Technical Review of its Discovery, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Fasciculol E, a tetracyclic triterpenoid first isolated from the poisonous sulfur tuft mushroom (Hypholoma fasciculare), has garnered significant interest within the scientific community for its diverse and potent biological activities. This document provides an in-depth technical overview of the discovery, historical context, and key pharmacological properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this intriguing natural product. This whitepaper details the experimental methodologies for its isolation and biological evaluation, presents quantitative data in a structured format, and visualizes its known mechanisms of action through signaling pathway diagrams.

Introduction and Historical Context

This compound was first identified as a toxic principle in the sporocarps of Hypholoma fasciculare (syn. Naematoloma fasciculare), a common woodland mushroom.[1] This mushroom is known for its bitter taste and poisonous nature, with consumption leading to symptoms such as diarrhea, nausea, vomiting, and in severe cases, paralysis and impaired vision.[2][3] Along with the structurally related Fasciculol F, this compound is a key contributor to the mushroom's toxicity.[2] this compound has also been isolated from another species of the same genus, Hypholoma lateritium.[1][4]

Chemically, this compound belongs to the lanostane family of tetracyclic triterpenoids. Its complex and highly oxygenated structure has been elucidated through extensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The initial discovery and characterization of this compound laid the groundwork for subsequent investigations into its biological effects and potential therapeutic applications.

Physicochemical Properties and Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques. While the original detailed spectral data is found in specialized literature, the general approach to its structural elucidation is outlined below.

Experimental Protocol: Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were crucial in determining the carbon skeleton and the placement of protons. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) were employed to establish connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of this compound. Fragmentation patterns observed in the MS/MS spectra provided further confirmation of the proposed structure.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including toxicity, calmodulin inhibition, and anti-inflammatory effects.

Toxicity

This compound is a known toxic compound, with a reported median lethal dose (LD50) in mice.

Table 1: Acute Toxicity of this compound

ParameterValueSpeciesRoute of Administration
LD5050 mg/kgMouseIntraperitoneal (i.p.)

Data sourced from[2]

Calmodulin Inhibition

Fasciculols have been identified as inhibitors of calmodulin, a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.[2] Calmodulin inhibition can disrupt calcium-dependent signaling, potentially contributing to the observed toxicity and other biological effects of this compound.

A typical calmodulin inhibition assay involves measuring the activity of a calmodulin-dependent enzyme, such as phosphodiesterase or myosin light-chain kinase, in the presence and absence of the test compound.

  • Enzyme Activation: The calmodulin-dependent enzyme is incubated with calcium and calmodulin to achieve maximal activation.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Substrate Addition: The appropriate substrate for the enzyme is added to initiate the reaction.

  • Activity Measurement: The enzyme activity is determined by measuring the rate of product formation or substrate consumption, often through spectrophotometric or fluorometric methods.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound, which are mediated through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4]

This compound has been shown to exert notable inhibitory properties on COX-2, an enzyme that is upregulated during inflammation and plays a key role in the synthesis of prostaglandins.[4]

This compound is capable of stimulating the Nrf2 pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This pathway is a key cellular defense mechanism against oxidative stress.

Activity in Bdelloid Rotifer Assays

The toxicity and biological activity of this compound have been investigated using bdelloid rotifers. These studies revealed that this compound caused a significant decrease in the viability of the rotifers.[1]

  • Culture: Bdelloid rotifers (Philodina acuticornis) are cultured in a suitable medium.

  • Exposure: The rotifers are exposed to various concentrations of this compound.

  • Viability Assessment: The viability of the rotifers is assessed over a defined period. This can be done by observing their motility or by using vital stains.

  • Quantitative Analysis: The percentage of viable rotifers at each concentration is determined, and a dose-response curve is generated to calculate metrics such as the LC50 (lethal concentration for 50% of the population).

Experimental Workflows and Signaling Pathways

General Isolation and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from Hypholoma species.

Isolation_Workflow Mushroom Fruiting Bodies of Hypholoma sp. Extraction Extraction with Methanol Mushroom->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Fractions Organic Fractions Partition->Fractions Chromatography Column Chromatography (e.g., Silica Gel) Fractions->Chromatography Purified_Fractions Semi-purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Fasciculol_E Pure this compound HPLC->Fasciculol_E

General workflow for this compound isolation.
COX-2 Inhibition Pathway

The diagram below depicts the inhibitory effect of this compound on the COX-2 pathway.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Fasciculol_E This compound Fasciculol_E->COX2 Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl ARE ARE Nrf2_nucl->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Fasciculol_E This compound Fasciculol_E->Keap1_Nrf2

References

Unlocking Nature's Pharmacy: A Technical Guide to the Biosynthetic Gene Clusters of Fasciculols in Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculols are a class of lanostane-type triterpenoids produced by the mushroom Hypholoma fasciculare. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potent inhibitory effects on calmodulin. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic gene clusters (BGCs) responsible for producing fasciculols. While the complete biosynthetic pathway and its corresponding gene cluster are yet to be fully elucidated, this document synthesizes the available genomic and metabolomic data to offer a detailed perspective for researchers in natural product discovery and drug development.

Genomic Insights into Hypholoma fasciculare: A Reservoir of Terpenoid Biosynthesis

Genome mining of Hypholoma fasciculare has revealed a rich landscape of secondary metabolite BGCs, with a notable abundance of terpene synthase genes.[1][2][3] These findings strongly suggest the genetic blueprint for the biosynthesis of a wide array of terpenoid natural products, including the triterpenoid fasciculols.

Putative Biosynthetic Gene Clusters for Terpenoids

Bioinformatic analysis using tools like FungiSmash has identified over 15 putative BGCs in the H. fasciculare genome.[1][4][5] Several of these clusters are predicted to be involved in terpenoid biosynthesis, making them prime candidates for housing the fasciculol biosynthetic machinery. The core of such a cluster would be a triterpene synthase, responsible for cyclizing 2,3-oxidosqualene into the lanostane skeleton. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and transferases, would then generate the structural diversity observed in the fasciculol family.

Cluster Designation (Putative)Core Enzyme TypeKey Ancillary Genes IdentifiedPotential Product ClassReference
HfasTerp-94Sesquiterpene SynthaseP450s, Short-chain dehydrogenases/reductases (SDRs)Sesquiterpenes (e.g., humulene)[1]
HfasTerp-179Sesquiterpene SynthaseP450s, TransferasesSesquiterpenes (germacradienyl derivatives)[1]
HfasTerp-804Oxidosqualene CyclaseNot detailedTriterpenes (similar to clavaric acid BGC)[1]

Note: While the table highlights characterized sesquiterpene clusters, the presence of oxidosqualene cyclase homologs like HfasTerp-804 points towards the capability for triterpenoid biosynthesis.

Proposed Biosynthetic Pathway for Fasciculols

Based on the known biosynthesis of lanostane-type triterpenoids in other fungi, a putative pathway for fasciculol biosynthesis in H. fasciculare can be proposed. This pathway commences with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications.

Fasciculol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Squalene and Lanosterol Biosynthesis cluster_2 Fasciculol Tailoring Steps Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Geranyl-PP Geranyl-PP Farnesyl-PP Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Triterpene Synthase (e.g., putative Oxidosqualene Cyclase) Intermediate 1 Intermediate 1 Lanosterol->Intermediate 1 P450 Monooxygenases (Hydroxylation) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 P450 Monooxygenases (Further Oxidations) Fasciculols (A, B, C, etc.) Fasciculols (A, B, C, etc.) Intermediate 2->Fasciculols (A, B, C, etc.) Transferases (e.g., Acyltransferases)

Caption: Proposed biosynthetic pathway for fasciculols in Hypholoma fasciculare.

Experimental Protocols

The identification and characterization of BGCs for novel natural products like fasciculols require a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Genome Mining for Putative BGCs

Objective: To identify candidate BGCs for fasciculol biosynthesis from the genomic data of H. fasciculare.

Methodology:

  • Genome Sequencing and Assembly: Obtain a high-quality genome sequence of H. fasciculare.

  • BGC Prediction: Utilize bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or FungiSMASH to scan the genome for putative secondary metabolite BGCs.

  • Homology-Based Searching: Perform BLAST searches using known triterpene synthase and P450 sequences from other fungi against the H. fasciculare genome to identify homologous genes.

  • Cluster Annotation: Manually curate the identified clusters to annotate the open reading frames (ORFs) based on homology to genes with known functions (e.g., synthases, P450s, reductases, transferases, transporters, and regulatory proteins).

BGC_Identification_Workflow H_fasciculare_Culture Hypholoma fasciculare Culture DNA_Extraction Genomic DNA Extraction H_fasciculare_Culture->DNA_Extraction Genome_Sequencing Whole Genome Sequencing DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction (antiSMASH) Genome_Assembly->BGC_Prediction BLAST_Search Homology Search (BLAST) Genome_Assembly->BLAST_Search Candidate_BGCs Candidate Fasciculol BGCs BGC_Prediction->Candidate_BGCs BLAST_Search->Candidate_BGCs

Caption: Workflow for the identification of candidate biosynthetic gene clusters.

Functional Characterization of BGC Genes via Heterologous Expression

Objective: To functionally characterize the candidate genes from the putative fasciculol BGC by expressing them in a heterologous host.

Methodology:

  • Gene Amplification: Amplify the full-length cDNA of the target genes (triterpene synthase, P450s, etc.) from H. fasciculare mRNA using RT-PCR.

  • Expression Vector Construction: Clone the amplified cDNAs into a suitable fungal expression vector, such as those designed for Aspergillus oryzae or Saccharomyces cerevisiae. The genes should be placed under the control of a strong, inducible promoter.

  • Host Transformation: Transform the expression constructs into the chosen heterologous host.

  • Culture and Induction: Grow the transformed host under conditions that induce the expression of the cloned genes.

  • Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the produced compounds. Compare the results to authentic standards of fasciculols.

Gene Silencing for in vivo Functional Analysis

Objective: To confirm the involvement of a candidate BGC in fasciculol production in H. fasciculare through RNA interference (RNAi)-mediated gene silencing.

Methodology:

  • Construct Design: Design an RNAi construct targeting a key gene in the putative BGC (e.g., the triterpene synthase). The construct should be designed to produce a hairpin RNA that will trigger the silencing machinery.

  • Transformation of H. fasciculare: Transform the RNAi construct into H. fasciculare protoplasts.

  • Selection and Verification: Select for transformed strains and verify the integration of the construct and the downregulation of the target gene's expression using quantitative PCR (qPCR).

  • Metabolite Profiling: Culture the silenced strains and wild-type controls under the same conditions.

  • Comparative Analysis: Extract and analyze the metabolites from both silenced and wild-type strains using HPLC and LC-MS. A significant reduction or complete absence of fasciculols in the silenced strains would confirm the role of the targeted gene and its cluster in their biosynthesis.

Future Outlook

The elucidation of the complete biosynthetic pathway for fasciculols holds immense potential for the production of these valuable compounds through synthetic biology approaches. Heterologous expression of the entire BGC in a well-characterized host could enable a sustainable and scalable supply for further pharmacological studies and drug development. Furthermore, understanding the enzymatic machinery involved in fasciculol biosynthesis could pave the way for combinatorial biosynthesis, leading to the generation of novel, structurally diverse analogs with potentially improved therapeutic properties. The continued exploration of the H. fasciculare genome, coupled with advanced molecular biology techniques, will undoubtedly shed more light on the intricate biosynthesis of these fascinating natural products.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculol E is a toxic lanostane-type triterpenoid produced by the mushroom Hypholoma fasciculare (formerly Naematoloma fasciculare), commonly known as the sulfur tuft mushroom.[1][2][3] This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic data and outlining the methodologies employed for its isolation and structural elucidation. The compound's known biological activity as a calmodulin inhibitor is also discussed.

Chemical Structure

This compound possesses a complex tetracyclic lanostane core, characteristic of many fungal triterpenoids. Its molecular formula has been established as C39H65NO11, with a molecular weight of approximately 723.9 g/mol .[1] The structure features a highly oxygenated side chain attached to the D-ring of the steroid nucleus and an ester linkage at C-3.

The IUPAC name for this compound is [(2R,3R,5R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate.[1]

Diagram of the Chemical Structure of this compound

Fasciculol_E_Structure C_Core Lanostane Core Side_Chain Oxygenated Side Chain (at C-17) C_Core->Side_Chain Ester_Group Ester Group (at C-3) C_Core->Ester_Group IUPAC IUPAC Name: [(2R,3R,5R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate Formula Molecular Formula: C39H65NO11 MW Molecular Weight: ~723.9 g/mol Isolation_Workflow Start Fruiting Bodies of Hypholoma sp. Extraction Extraction with Methanol or Ethanol Start->Extraction Partition Solvent-Solvent Partitioning (e.g., n-hexane, EtOAc, water) Extraction->Partition Chromatography Column Chromatography (Silica Gel, ODS) Partition->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-phase C18) Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Calmodulin_Pathway cluster_0 Normal Calmodulin Signaling cluster_1 Inhibition by this compound Ca_Signal Increased Intracellular Ca²⁺ Concentration Calmodulin Calmodulin (CaM) Ca_Signal->Calmodulin Binds CaM_Ca Ca²⁺-CaM Complex Calmodulin->CaM_Ca Forms Target_Proteins Target Proteins (e.g., Kinases, Phosphatases) CaM_Ca->Target_Proteins Activates Inhibited_CaM Inhibited CaM Complex Cellular_Response Cellular Response Target_Proteins->Cellular_Response Leads to Fasciculol_E This compound Fasciculol_E->CaM_Ca Inhibits Blocked_Response Blocked Cellular Response Inhibited_CaM->Blocked_Response Results in

References

Fasciculol E: A Lanostane-Type Triterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Fasciculol E is a polyhydroxylated lanostane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. First identified in the poisonous sulfur tuft mushroom, Hypholoma fasciculare (also known as Naematoloma fasciculare), this compound has since been isolated from related species like Hypholoma lateritium.[1][2] This molecule has garnered significant interest within the scientific community due to its demonstrated cytotoxic, anti-inflammatory, and toxicological properties. As a calmodulin inhibitor, its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB and Nrf2.[2][3] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, serving as a resource for its further investigation and potential therapeutic development.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Table 1: Spectroscopic Data Reference for this compound

Data TypeDescriptionSource Publication
¹H and ¹³C NMR Complete assignment of proton and carbon chemical shifts and coupling constants.Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4]
HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry data for molecular formula determination.Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4]

Biological Activity and Quantitative Data

This compound exhibits a range of biological effects, from potent cytotoxicity against cancer cell lines to significant anti-inflammatory activity.

Cytotoxic Activity

This compound has demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[1][4]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549 Lung Carcinoma14.48
SK-OV-3 Ovarian Cancer10.12
SK-MEL-2 Skin Melanoma11.31
HCT-15 Colon Cancer19.85
Data sourced from Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit nitric oxide (NO) production and modulate key inflammatory pathways.[1][3][4][5]

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineTarget/PathwayMeasurementResult
Nitric Oxide Inhibition BV-2 (murine microglia)iNOSIC₅₀13.46 µM
COX-2 Inhibition RAW 264.7 (murine macrophage)COX-2 Protein ExpressionWestern BlotNotable Inhibition
Nrf2 Activation RAW 264.7 (murine macrophage)Nrf2 Protein LevelWestern BlotStimulation of Nrf2 Pathway
NO inhibition data sourced from Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4] COX-2 and Nrf2 data sourced from Ványolós, A., et al. Chem. Biodivers. 2020.[3][5]
Toxicity Data

This compound is one of the primary toxic constituents of Hypholoma fasciculare.[3]

Table 4: Acute Toxicity of this compound

ModelRoute of AdministrationLD₅₀
Mice Intraperitoneal (i.p.)50 mg/kg

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fasciculol_E This compound Keap1_Nrf2 Keap1-Nrf2 Complex Fasciculol_E->Keap1_Nrf2   Stimulates Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State (No Stimulus) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation sMaf sMaf Nrf2_n->sMaf Forms Heterodimer ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates

Caption: this compound stimulates the dissociation of Nrf2 from Keap1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Isolation and Purification of this compound

This protocol outlines the general procedure for extracting this compound from its natural source.

Isolation_Workflow Mushroom Dried, Powdered Fruiting Bodies of Hypholoma sp. Extraction Methanol (MeOH) Extraction at Room Temperature Mushroom->Extraction Filtration Filtration and Concentration (in vacuo) Extraction->Filtration Crude_Extract Crude MeOH Extract Filtration->Crude_Extract Fractionation Solvent Partitioning (e.g., EtOAc, n-BuOH, H2O) Crude_Extract->Fractionation Chromatography1 Column Chromatography (Silica Gel, Sephadex LH-20) Fractionation->Chromatography1 Chromatography2 Preparative HPLC (ODS column) Chromatography1->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered fruiting bodies of Hypholoma fasciculare or H. lateritium are extracted with 80-100% methanol (MeOH) at room temperature.[1][2][4]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.[4]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to separate compounds based on polarity.

  • Column Chromatography: The bioactive fraction (typically the EtOAc fraction) is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

  • Purification: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Human cancer cells (A549, SK-OV-3, SK-MEL-2, HCT-15) are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/mL and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 30 µM) for 48 hours. Doxorubicin is often used as a positive control.

  • MTT Addition: After incubation, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 3 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Inhibition Assay

Protocol:

  • Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce NO production, and the cells are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve, and the IC₅₀ value for NO inhibition is determined.[1][4]

Western Blot for COX-2 and Nrf2 Analysis

Protocol:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded and allowed to adhere. The cells are then pre-treated with this compound (e.g., 10 µg/mL) for a specified time, followed by stimulation with LPS (e.g., 10 ng/mL) for 24 hours.[3][5]

  • Protein Extraction: Cells are washed with PBS and lysed using a lysis buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against COX-2, Nrf2, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[3][5]

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fasciculol E is a potent lanostane-type triterpenoid found in mushrooms of the Hypholoma genus, notably the toxic sulfur tuft mushroom, Hypholoma fasciculare (syn. Naematoloma fasciculare).[1][2][3][4] This compound has garnered significant interest within the scientific community due to its diverse biological activities. This compound is recognized as a calmodulin antagonist, an inhibitor of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), and an activator of the Nrf2 antioxidant response pathway.[5][6] These properties make it a valuable pharmacological tool for studying cellular signaling pathways and a potential lead compound in drug discovery, particularly in the areas of inflammation and cancer chemoprevention.

This document provides a detailed protocol for the isolation and purification of this compound from its natural source, Hypholoma fasciculare. It also outlines its known mechanisms of action with corresponding signaling pathway diagrams.

Data Presentation

Table 1: Physicochemical and Toxicity Data for this compound

ParameterValueReference
Molecular FormulaC37H58O10[7]
Molecular Weight662.85 g/mol [7]
Compound TypeLanostane Triterpenoid[7][8]
SourceHypholoma fasciculare, Hypholoma lateritium[7][9]
Toxicity (LD50, mice, i.p.)50 mg/kg[1]

Table 2: Chromatographic Purification Parameters (Typical)

Chromatographic StepStationary PhaseMobile Phase System (Gradient)
Step 1: Vacuum Liquid Chromatography (VLC) / Flash Chromatography Silica Gel (60-120 mesh)n-Hexane : Ethyl Acetate or Chloroform : Methanol (stepwise gradient)
Step 2: Preparative High-Performance Liquid Chromatography (HPLC) Reversed-Phase C18Methanol : Water or Acetonitrile : Water (gradient)

Note: Specific gradient conditions and solvent ratios should be optimized based on the crude extract's complexity and the specific chromatographic system used.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Hypholoma fasciculare

This protocol outlines the initial extraction of a triterpenoid-rich fraction from the fruiting bodies of Hypholoma fasciculare.

Materials:

  • Fresh or freeze-dried fruiting bodies of Hypholoma fasciculare

  • Methanol (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Chloroform (ACS grade or higher)

  • Deionized Water

  • Waring blender or equivalent

  • Large glass beakers or flasks

  • Filter paper (Whatman No. 1 or equivalent)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Mushroom Preparation: Fresh fruiting bodies of H. fasciculare should be cleaned of any debris and either used immediately or freeze-dried for long-term storage.

  • Homogenization and Extraction:

    • Weigh the prepared mushroom material.

    • For every 100 g of fresh material (or 10 g of dried material), add 500 mL of methanol.

    • Homogenize the mixture using a blender at high speed for 5-10 minutes.

    • Transfer the homogenate to a large flask and stir at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the methanolic extract through filter paper to remove solid mushroom debris.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C until the methanol is removed. The resulting aqueous suspension contains the crude extract.

  • Solvent Partitioning:

    • To the aqueous crude extract, add an equal volume of n-hexane to a separatory funnel. Shake vigorously and allow the layers to separate. The n-hexane layer will remove nonpolar compounds like fats and some pigments. Discard the n-hexane layer. Repeat this step twice.

    • Subsequently, perform sequential extractions of the aqueous layer with an equal volume of chloroform, followed by ethyl acetate. Collect the organic layers. These fractions will contain triterpenoids of varying polarities. This compound is expected to be present in these fractions.

  • Drying and Storage:

    • Dry the collected chloroform and ethyl acetate fractions over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the fractions to dryness using a rotary evaporator.

    • The resulting dried extracts can be stored at -20°C until further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the multi-step chromatographic purification of this compound from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography, 70-230 mesh)

  • C18 reversed-phase silica gel (for preparative HPLC)

  • All solvents should be HPLC grade.

  • Glass chromatography columns

  • Preparative HPLC system with a UV detector

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Methodology:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a silica gel column using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude extract (from the chloroform or ethyl acetate fraction) in a minimal amount of chloroform or methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the separation by TLC, spotting each fraction on a TLC plate. A common developing solvent for triterpenoids is chloroform:methanol (e.g., 95:5). Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • Pooling of Fractions: Combine the fractions that contain compounds with a similar Rf value to that expected for fasciculols. Concentrate these pooled fractions.

Step 2: Preparative Reversed-Phase HPLC (Final Purification)

  • Column and System Preparation: Use a C18 preparative HPLC column. Equilibrate the column with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Elution: Perform a gradient elution using a mobile phase of methanol and water or acetonitrile and water. A typical gradient might start at 50% methanol in water and increase to 100% methanol over 30-60 minutes.

  • Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 210 nm). Collect the peaks corresponding to individual compounds.

  • Purity Analysis: Analyze the purity of the collected fractions corresponding to this compound by analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified this compound fraction using a rotary evaporator or by lyophilization.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification Mushroom Hypholoma fasciculare (Fruiting Bodies) Homogenize Homogenization in Methanol Mushroom->Homogenize Filter Filtration Homogenize->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Concentrate->Partition Crude Crude Triterpenoid Extract Partition->Crude Silica Silica Gel Column Chromatography Crude->Silica Fractions Fraction Collection & TLC Analysis Silica->Fractions Pool Pooling of Enriched Fractions Fractions->Pool HPLC Preparative RP-HPLC (C18) Pool->HPLC Pure Pure this compound HPLC->Pure G Ca2 Ca²⁺ CaM Calmodulin (Inactive) Ca2->CaM Binds CaMCa2 Ca²⁺/Calmodulin Complex (Active) Target Target Proteins (e.g., Kinases, Phosphatases) CaMCa2->Target Activates Response Cellular Response Target->Response FasciculolE This compound FasciculolE->CaMCa2 Inhibits G Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Expression Stimuli->COX2 AA Arachidonic Acid PGs Prostaglandins AA->PGs COX-2 Inflammation Inflammation PGs->Inflammation FasciculolE This compound FasciculolE->COX2 Inhibits G cluster_cyto Cytosol cluster_nuc Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 (Cytosol) Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant & Detoxifying Genes ARE->Genes Activates Transcription Response Cellular Protection Genes->Response FasciculolE This compound FasciculolE->Keap1 Induces Conformational Change

References

Application Notes and Protocols for Fasciculol E in Calmodulin Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a lanostane-type triterpenoid isolated from the mushroom Naematoloma fasciculare. Several related compounds from this mushroom, including Fasciculol B, C, and F, have been identified as inhibitors of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways.[1] Calmodulin acts as a primary intracellular calcium sensor, translating Ca2+ signals into a wide array of physiological responses by binding to and modulating the activity of a diverse range of target proteins. Given the established calmodulin inhibitory activity of its analogs, this compound presents as a promising candidate for investigation as a modulator of calmodulin-dependent signaling.

These application notes provide a comprehensive guide for researchers interested in investigating the calmodulin-inhibitory properties of this compound. Detailed protocols for two common calmodulin inhibition assays are provided, along with templates for data presentation and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Quantitative data on the calmodulin-inhibitory activity of this compound, such as the half-maximal inhibitory concentration (IC50), is not yet publicly available. The experimental protocols detailed below can be utilized to determine these values. Once obtained, the data can be summarized as follows:

CompoundAssay TypeTarget Enzyme/ProbeIC50 (µM)Reference
This compoundPDE1 Activity AssayCalmodulin-dependent phosphodiesterase 1To be determinedYour data here
This compoundFluorescence PolarizationFluorescently-labeled CaM-binding peptideTo be determinedYour data here
Fasciculol BCalmodulin InhibitionNot specifiedNot reported[1]
Fasciculol CCalmodulin InhibitionNot specifiedNot reported[1]
Fasciculol FCalmodulin InhibitionNot specifiedNot reported[1]

Note: While identified as CaM inhibitors, specific IC50 values for Fasciculols B, C, and F were not reported in the available literature.

Calmodulin Signaling Pathway

Calmodulin is a key mediator of calcium signaling. An increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, inducing a conformational change that enables it to interact with and modulate the activity of various downstream target proteins.

Calmodulin_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_calcium Calcium Influx cluster_cam Calmodulin Activation cluster_targets Downstream Targets cluster_effects Cellular Responses Stimulus e.g., Neurotransmitter, Growth Factor, Depolarization Ca_Influx ↑ Intracellular [Ca²⁺] Stimulus->Ca_Influx CaM Calmodulin (Inactive) Ca_Influx->CaM 4 Ca²⁺ CaM_Active Ca²⁺/Calmodulin Complex (Active) CaMKII CaM Kinase II CaM_Active->CaMKII Calcineurin Calcineurin (PP2B) CaM_Active->Calcineurin PDE1 PDE1 CaM_Active->PDE1 AdenylylCyclase Adenylyl Cyclase CaM_Active->AdenylylCyclase Synaptic_Plasticity Synaptic Plasticity CaMKII->Synaptic_Plasticity Gene_Expression Gene Expression Calcineurin->Gene_Expression Inflammation Inflammation PDE1->Inflammation Metabolism Metabolism AdenylylCyclase->Metabolism

Caption: Calmodulin signaling pathway illustrating the activation of calmodulin by calcium and its subsequent interaction with downstream targets to elicit various cellular responses.

Experimental Protocols

Two robust methods for assessing calmodulin inhibition are detailed below. It is recommended to perform a dose-response curve to determine the IC50 of this compound.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This assay measures the ability of an inhibitor to block the calmodulin-dependent activation of phosphodiesterase 1 (PDE1), which hydrolyzes cyclic nucleotides (cAMP or cGMP).

Workflow:

PDE1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, PDE1, Calmodulin, This compound dilutions Mix Combine PDE1, CaM, Ca²⁺, and this compound Reagents->Mix Incubate1 Pre-incubate Mix->Incubate1 Add_cAMP Add cAMP (substrate) Incubate1->Add_cAMP Incubate2 Incubate at 37°C Add_cAMP->Incubate2 Stop Terminate Reaction (e.g., heat inactivation) Incubate2->Stop Add_5N Add 5'-Nucleotidase Stop->Add_5N Incubate3 Incubate Add_5N->Incubate3 Detect_Pi Detect inorganic phosphate (Pi) Incubate3->Detect_Pi Calculate Calculate % Inhibition and IC₅₀ Detect_Pi->Calculate FP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, Calmodulin, Fluorescent Probe, This compound dilutions Mix Combine CaM, Probe, Ca²⁺, and this compound Reagents->Mix Incubate Incubate at RT Mix->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Calculate Calculate % Inhibition and IC₅₀ Read_FP->Calculate

References

Application Notes and Protocols for Studying the Anti-Inflammatory Effects of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Fasciculol E, a natural compound isolated from the mushroom Hypholoma lateritium. The protocols outlined below are designed for in vitro studies using the RAW 264.7 macrophage cell line, a well-established model for inflammation research.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a steroidal compound that has demonstrated notable anti-inflammatory effects.[1] Research indicates that its mechanism of action involves the inhibition of key pro-inflammatory enzymes and the activation of cellular antioxidant pathways. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in RAW 264.7 macrophage cells.[1] These mechanisms make this compound a promising candidate for further investigation as a potential therapeutic agent for inflammatory conditions.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating at least two critical signaling pathways:

  • COX-2 Inhibition: Cyclooxygenase-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory molecules.

  • Nrf2 Activation: The Nrf2 pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide range of antioxidant and cytoprotective genes. By stimulating this pathway, this compound can help to mitigate the oxidative stress that is often associated with chronic inflammation.

Data Presentation

Table 1: Inhibition of COX-2 Activity by this compound and Control Compounds

CompoundConcentration% Inhibition of COX-2IC50
This compound(To be determined)(To be determined)(To be determined)
Celecoxib (Positive Control)10 µM95%~0.04 µM
Vehicle Control (e.g., DMSO)0.1%0%N/A

Data for Celecoxib is representative and may vary depending on experimental conditions.

Table 2: Activation of Nrf2 Pathway by this compound

TreatmentNrf2 Nuclear Translocation (Fold Change vs. Control)HO-1 Expression (Fold Change vs. Control)
This compound (e.g., 10 µg/mL)(To be determined from Western blot densitometry)(To be determined from Western blot densitometry)
Sulforaphane (Positive Control)~3-5 fold~4-6 fold
LPS (1 µg/mL)(Variable)(Variable)
Untreated Control1.01.0

Data for Sulforaphane is representative and may vary depending on the cell line and experimental conditions.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control< 20< 20
LPS (1 µg/mL)2000 - 40001500 - 3000
LPS + this compound (e.g., 10 µg/mL)(To be determined)(To be determined)
LPS + Dexamethasone (Positive Control)< 500< 400

Data is representative and actual values can vary based on experimental setup.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Analysis of this compound cluster_assays Anti-inflammatory Assays A RAW 264.7 Cell Culture B Treatment with this compound (various concentrations) A->B C LPS Stimulation (to induce inflammation) B->C D COX-2 Inhibition Assay C->D E Nrf2 Activation Assay (Western Blot for nuclear translocation) C->E F Cytokine Quantification (ELISA for TNF-α, IL-6) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_inflammation Inflammatory Stimulus (LPS) cluster_cellular_response Macrophage LPS LPS COX2 COX-2 Upregulation LPS->COX2 Nrf2_Keap1 Nrf2-Keap1 Complex PGs Prostaglandins (Pro-inflammatory) COX2->PGs Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Gene Transcription Nrf2->ARE FasciculolE This compound FasciculolE->COX2 Inhibits FasciculolE->Nrf2_Keap1 Activates

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot) at a density that allows for 70-80% confluency at the time of treatment.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

  • Treatment:

    • For anti-inflammatory assays, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the appropriate duration as specified in the individual assay protocols.

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and LPS-only treated cells.

Protocol 2: COX-2 Inhibition Assay (Enzymatic Assay)

This protocol outlines a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on COX-2 activity.

  • Materials:

    • Human or ovine recombinant COX-2 enzyme

    • COX-2 Assay Buffer

    • Heme

    • Arachidonic acid (substrate)

    • This compound and a known COX-2 inhibitor (e.g., Celecoxib)

    • 96-well plate

    • Plate reader

  • Procedure:

    • Prepare the reaction mixture in a 96-well plate by adding COX-2 Assay Buffer, Heme, and the COX-2 enzyme.

    • Add various concentrations of this compound or the positive control to the respective wells. Include a vehicle control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction according to the specific kit instructions (e.g., by adding a stopping solution).

    • Measure the product formation (e.g., Prostaglandin E2) using a plate reader at the appropriate wavelength.

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Nrf2 Activation Assay (Western Blot for Nuclear Translocation)

This protocol describes the detection of Nrf2 activation by assessing its translocation from the cytoplasm to the nucleus using Western blotting.

  • Materials:

    • RAW 264.7 cells treated as described in Protocol 1.

    • Nuclear and cytoplasmic extraction kit.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and harvest.

    • Perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

    • Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-Nrf2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with anti-Lamin B and anti-β-actin to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and for loading control.

    • Quantify the band intensities using densitometry software and calculate the fold change in nuclear Nrf2 levels relative to the control.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol details the measurement of TNF-α and IL-6 levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Commercial ELISA kits for mouse TNF-α and IL-6.

    • Cell culture supernatants from RAW 264.7 cells treated as described in Protocol 1.

    • 96-well ELISA plates.

    • Wash buffer.

    • Assay diluent.

    • Substrate solution.

    • Stop solution.

    • Microplate reader.

  • Procedure:

    • Collect the cell culture supernatants after the treatment period. Centrifuge to remove any cellular debris. Supernatants can be used immediately or stored at -80°C.

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. A general procedure is as follows:

      • Add standards and samples (supernatants) to the wells of the pre-coated ELISA plate.

      • Incubate for the specified time.

      • Wash the plate multiple times with wash buffer.

      • Add the detection antibody and incubate.

      • Wash the plate.

      • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

      • Wash the plate.

      • Add the substrate solution and incubate until color develops.

      • Add the stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

References

Cell-based Assay Protocols for Determining the Bioactivity of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a toxic triterpenoid found in the mushroom species Hypholoma fasciculare.[1][2] Despite its toxicity, recent studies have highlighted its potential as a modulator of key cellular signaling pathways involved in inflammation. Specifically, this compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2) and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3][4] Additionally, compounds of the fasciculol family have been reported to act as calmodulin inhibitors.[5] These biological activities suggest that this compound and its derivatives could be of interest in drug discovery and development, particularly for inflammatory conditions.

This document provides detailed protocols for cell-based assays to enable researchers to further investigate the biological activity of this compound. The protocols are designed to be comprehensive and accessible to researchers with experience in cell culture and molecular biology techniques.

Data Presentation

Target PathwayBiological ActivityRecommended Cell LineAssay PrincipleKey Parameters to Measure
COX-2 Pathway Inhibition of InflammationRAW 264.7Measurement of Prostaglandin E2 (PGE2) production or COX-2 protein expression in response to an inflammatory stimulus (e.g., LPS).IC50 for PGE2 inhibition or reduction in COX-2 protein levels.
Nrf2 Pathway Activation of Antioxidant ResponseRAW 264.7 or other suitable cell lines (e.g., HepG2)Quantification of Nrf2 nuclear translocation or the expression of downstream antioxidant enzymes (e.g., HO-1, NQO1).EC50 for Nrf2 activation or fold-increase in target gene/protein expression.
Calmodulin Signaling Inhibition of Calmodulin ActivityVariousCompetitive binding assays or functional assays measuring the activity of calmodulin-dependent enzymes.IC50 for calmodulin inhibition.
General Cytotoxicity Cell ViabilityAny relevant cell lineMeasurement of metabolic activity (e.g., MTT assay) or membrane integrity (e.g., LDH assay) following treatment with this compound.CC50 (50% cytotoxic concentration).

Experimental Protocols

COX-2 Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the inhibitory effect of this compound on COX-2 activity by measuring the production of Prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • PGE2 ELISA kit

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: The following day, replace the medium with fresh DMEM. Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (solvent only).

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production. Include an unstimulated control group.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Nrf2 Activation Assay in RAW 264.7 Cells

This protocol describes the assessment of Nrf2 activation by this compound by measuring the nuclear translocation of Nrf2 using Western blotting.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6 hours).

  • Cell Lysis and Fractionation: Following treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from the nuclear extracts on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure the purity of the nuclear fraction, probe a separate blot with anti-Lamin B1 (should be present in the nuclear fraction) and anti-GAPDH (should be absent or minimal in the nuclear fraction).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the nuclear Nrf2 levels to the Lamin B1 loading control. Calculate the fold increase in nuclear Nrf2 compared to the vehicle-treated control.

General Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to evaluate the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Selected cell line (e.g., RAW 264.7)

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Visualizations

Signaling Pathways

COX2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Signaling_Cascade MyD88-dependent Signaling Cascade Receptor->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation NFkB_Nuclear NF-κB NFkB_Activation->NFkB_Nuclear COX2_Protein COX-2 Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Fasciculol_E This compound Fasciculol_E->COX2_Protein Inhibition COX2_Gene COX-2 Gene Transcription NFkB_Nuclear->COX2_Gene COX2_Gene->COX2_Protein Translation

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Free Nrf2 Keap1_Nrf2->Nrf2_Free Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Fasciculol_E This compound Fasciculol_E->Keap1_Nrf2 Disruption Nrf2_Nuclear Nrf2 Nrf2_Free->Nrf2_Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuclear->ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Nrf2 activation pathway and the putative role of this compound.

Experimental Workflows

COX2_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Pretreat Pre-treat with this compound (various concentrations) Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant ELISA Perform PGE2 ELISA Collect_Supernatant->ELISA Analyze Analyze data and determine IC50 ELISA->Analyze

Caption: Experimental workflow for the COX-2 inhibition assay.

Nrf2_Workflow Start Plate RAW 264.7 cells in 6-well plate Grow Grow to 80-90% confluency Start->Grow Treat Treat with this compound (various concentrations) Grow->Treat Lyse Lyse cells and perform nuclear/cytoplasmic fractionation Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify Western_Blot Perform Western Blot for Nrf2, Lamin B1, GAPDH Quantify->Western_Blot Analyze Analyze band intensities and determine fold activation Western_Blot->Analyze

Caption: Experimental workflow for the Nrf2 activation assay.

References

Application Notes and Protocols: In Vivo Studies of Fasciculol E in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a toxic steroidal triterpene found in the mushroom Hypholoma fasciculare, commonly known as the sulfur tuft. While research into its therapeutic applications is still in its nascent stages, existing in vivo studies have primarily focused on its toxicological profile. This document provides a summary of the available quantitative data, detailed experimental protocols for toxicological assessment, and an overview of its potential mechanisms of action based on current research.

I. Toxicological Profile of this compound

In vivo studies have established the toxicity of this compound, particularly when administered intraperitoneally in mouse models. The primary toxic effects observed include paralysis and, at sufficient doses, mortality.

Quantitative Toxicity Data

The acute toxicity of this compound has been quantified by determining its median lethal dose (LD50).

CompoundAnimal ModelAdministration RouteLD50Reference
This compoundMiceIntraperitoneal (i.p.)50 mg/kg[1]
Methanolic Extract of H. fasciculareMiceIntraperitoneal (i.p.)243.29 mg/kg[2]

Note: The methanolic extract of H. fasciculare contains a mixture of compounds, including this compound, which contributes to its overall toxicity.

II. Experimental Protocols

Acute Toxicity Assessment of this compound in Mice

This protocol outlines a typical procedure for determining the acute toxicity (LD50) of this compound in a mouse model, based on established toxicological methodologies.

Objective: To determine the median lethal dose (LD50) of this compound following a single intraperitoneal injection in mice.

Materials:

  • This compound (purified)

  • Vehicle (e.g., saline, dimethyl sulfoxide (DMSO), or a suitable alternative)

  • Male or female albino mice (e.g., Swiss albino or BALB/c), 6-8 weeks old, weighing 20-25g

  • Sterile syringes and needles (25-27 gauge)

  • Animal cages with proper bedding, food, and water

  • Weighing balance

  • Observation charts

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. From the stock solution, prepare a series of graded doses. The selection of doses should bracket the expected LD50.

  • Animal Grouping: Randomly divide the mice into several groups (e.g., 5-6 groups) of 6-8 animals each, including a control group that will receive only the vehicle.

  • Administration: Administer a single dose of this compound or vehicle to each mouse via intraperitoneal injection. The volume of the injection should be consistent across all groups (e.g., 10 mL/kg of body weight).

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Record all signs of toxicity, such as changes in behavior, paralysis, convulsions, and mortality.[1]

  • Data Analysis: Record the number of mortalities in each group within a specified timeframe (typically 24 or 48 hours). Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

  • Pathological Examination: At the end of the observation period, euthanize the surviving animals. Conduct gross necropsy and histopathological examination of major organs (liver, kidneys, stomach, etc.) to identify any treatment-related changes. In cases of poisoning by the whole mushroom, severe stomach ulcers and digestive hemorrhages have been observed.[2]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization dose_prep Dose Preparation acclimatize->dose_prep grouping Animal Grouping dose_prep->grouping administer Intraperitoneal Administration grouping->administer observe Observation (up to 14 days) administer->observe data_analysis Data Analysis (LD50 Calculation) observe->data_analysis pathology Pathological Examination data_analysis->pathology

Experimental workflow for acute toxicity assessment.

III. Potential Therapeutic Applications and Mechanisms of Action (Hypothetical)

While in vivo therapeutic studies on isolated this compound are lacking, in vitro research suggests potential anti-inflammatory properties.[3] Fasciculols have been identified as calmodulin inhibitors.[1][4] Calmodulin is a key calcium-binding protein that regulates numerous cellular processes, including inflammation. By inhibiting calmodulin, this compound could potentially modulate downstream signaling pathways involved in the inflammatory response.

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of this compound based on its known activity as a calmodulin inhibitor. It is important to note that this pathway has not been confirmed through in vivo studies of this compound.

G cluster_pathway Proposed Anti-Inflammatory Pathway stimulus Inflammatory Stimulus ca2_influx Increased Intracellular Ca2+ stimulus->ca2_influx cam Calmodulin (CaM) ca2_influx->cam cam_activation Ca2+/CaM Complex cam->cam_activation Binds Ca2+ fasciculol_e This compound fasciculol_e->cam_activation Inhibition downstream Downstream Effectors (e.g., Calcineurin, CAM Kinases) cam_activation->downstream Activation inflammation Pro-inflammatory Gene Expression downstream->inflammation

Hypothetical anti-inflammatory signaling pathway.

IV. Future Directions

The current body of research on this compound is limited, with a primary focus on its toxicity. Future in vivo studies are warranted to explore its potential therapeutic effects, particularly in the context of inflammation. Such studies should initially focus on establishing a safe therapeutic window and investigating the efficacy of this compound in animal models of inflammatory diseases. Further research is also needed to fully elucidate its mechanism of action in vivo.

Disclaimer: this compound is a known toxic compound. The information provided is for research purposes only and should not be interpreted as a recommendation for therapeutic use. All animal experiments should be conducted in accordance with ethical guidelines and regulations.

References

Application Notes and Protocols for Fasciculol E in COX-2 Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E, a lanostane-type triterpenoid isolated from the mushroom Hypholoma lateritium, has demonstrated notable anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. The provided information is intended to guide researchers in utilizing this compound as a tool for studying COX-2 inhibition and exploring its therapeutic potential.

Mechanism of Action Overview

This compound exhibits its anti-inflammatory effects, at least in part, through the inhibition of COX-2 expression.[1][2] Studies have shown that in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound, along with other steroids isolated from Hypholoma lateritium, effectively reduces the protein levels of COX-2.[1] Furthermore, these compounds have been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses that can also modulate inflammatory gene expression, including that of COX-2.[1][2]

Signaling Pathway

The precise signaling cascade by which this compound inhibits COX-2 expression is a subject of ongoing research. However, based on its observed activation of the Nrf2 pathway, a plausible mechanism involves the Nrf2-mediated downregulation of pro-inflammatory gene transcription. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This can lead to the suppression of NF-κB signaling, a critical transcription factor for COX-2 expression.

Fasciculol_E_COX2_Inhibition_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates NFkB NF-κB NFkB_pathway->NFkB Activates COX2_gene COX-2 Gene (PTGS2) NFkB->COX2_gene Promotes Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGs Prostaglandins (e.g., PGE2) COX2_protein->PGs Catalyzes Production Inflammation Inflammation PGs->Inflammation Mediates Fasciculol_E This compound Nrf2_pathway Nrf2 Activation Fasciculol_E->Nrf2_pathway Induces Nrf2 Nrf2 Nrf2_pathway->Nrf2 Activates Nrf2->NFkB_pathway Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds Anti_inflammatory Anti-inflammatory Gene Expression ARE->Anti_inflammatory Upregulates

Caption: Proposed signaling pathway of this compound in COX-2 inhibition.

Quantitative Data

Currently, a specific half-maximal inhibitory concentration (IC50) value for the direct enzymatic inhibition of COX-2 by this compound has not been reported in the available scientific literature. The primary evidence for its inhibitory activity comes from studies demonstrating a reduction in COX-2 protein expression levels in cell-based assays.

CompoundCell LineTreatmentEffect on COX-2Reference
This compound (and other steroids from H. lateritium)RAW 264.710 µg/mL for 24h after LPS stimulationDecreased COX-2 protein levels (as determined by Western blot)[1]

Experimental Protocols

The following protocols are provided as a guide for investigating the effects of this compound on COX-2 expression in vitro.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (RAW 264.7 macrophages) B 2. Cell Seeding A->B C 3. Pre-treatment with this compound B->C D 4. Stimulation with LPS C->D E 5. Cell Lysis and Protein Quantification D->E F 6. Western Blot Analysis for COX-2 E->F G 7. Data Analysis F->G

Caption: General workflow for assessing COX-2 inhibition by this compound.

Protocol 1: In Vitro COX-2 Inhibition in RAW 264.7 Macrophages

This protocol details the assessment of this compound's effect on COX-2 protein expression in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-COX-2 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired final concentrations in cell culture medium. A vehicle control (medium with the same concentration of DMSO) must be included.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 1-2 hours.

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression.

    • Incubate the cells for an appropriate time, typically 18-24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

Protocol 2: Western Blotting for COX-2 Expression

Procedure:

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL detection system.

    • Image the blot and perform densitometric analysis to quantify the relative expression of COX-2, normalizing to the loading control (e.g., β-actin).

Logical Relationship Diagram

Logical_Relationship cluster_premise Experimental Premise cluster_intervention Intervention cluster_hypothesis Hypothesis cluster_outcome Experimental Outcome LPS_stim LPS Stimulation of Macrophages COX2_up Upregulation of COX-2 Expression LPS_stim->COX2_up Inflammation_model In Vitro Model of Inflammation COX2_up->Inflammation_model Fasciculol_E_treatment Treatment with this compound Inflammation_model->Fasciculol_E_treatment is treated with COX2_down Downregulation of COX-2 Expression Fasciculol_E_treatment->COX2_down is hypothesized to cause Nrf2_act Activation of Nrf2 Pathway Fasciculol_E_treatment->Nrf2_act is hypothesized to cause Anti_inflammatory_effect Anti-inflammatory Effect COX2_down->Anti_inflammatory_effect Nrf2_act->COX2_down Reduced_COX2 Reduced COX-2 Protein Levels (Western Blot) Anti_inflammatory_effect->Reduced_COX2 is measured by Increased_Nrf2 Increased Nrf2 Activity Anti_inflammatory_effect->Increased_Nrf2 is supported by Conclusion This compound exhibits anti-inflammatory properties via COX-2 inhibition Reduced_COX2->Conclusion Increased_Nrf2->Conclusion

Caption: Logical relationship of the experimental design.

Conclusion

This compound presents a promising natural compound for the study of COX-2 inhibition and anti-inflammatory pathways. The provided protocols offer a framework for researchers to investigate its mechanism of action and potential therapeutic applications. Further studies are warranted to determine the precise molecular interactions and to quantify its inhibitory potency against COX-2.

References

Application Notes and Protocols for Nrf2 Activation Assays with Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation. Upon exposure to inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration. Given its central role in cellular protection, the Nrf2 pathway is a key therapeutic target for a range of diseases associated with oxidative stress.

Fasciculol E, a steroid isolated from the edible mushroom Hypholoma lateritium, has been identified as a compound capable of stimulating the Nrf2 pathway.[1] These application notes provide detailed protocols for assessing the Nrf2-activating potential of this compound in a cellular context, utilizing the RAW 264.7 macrophage-like cell line as a model system. The following sections include quantitative data on Nrf2 activation by this compound, comprehensive experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the activation of Nrf2 by this compound and related compounds as reported in the literature. The data is derived from studies using RAW 264.7 cells treated for 24 hours.

CompoundConcentrationCell LineDuration of TreatmentNrf2 Protein Level (Fold Increase vs. Control)Reference
This compound 10 µg/mL RAW 264.7 24 hours ~1.8 [1]
Fasciculic acid B10 µg/mLRAW 264.724 hours~1.7[1]
Fasciculol C10 µg/mLRAW 264.724 hours~2.2[1]
Fasciculol F10 µg/mLRAW 264.724 hours~1.6[1]

Note: The fold increase values are estimated from the graphical data presented in the cited literature.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Signaling Pathway

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 FasciculolE This compound FasciculolE->Keap1 inactivates ROS Oxidative Stress ROS->Keap1 inactivates Maf sMaf Nrf2_n->Maf heterodimerization ARE ARE Nrf2_n->ARE binds TargetGenes Target Genes (HO-1, NQO1, GCLC, etc.) ARE->TargetGenes transcription

Nrf2 signaling pathway activation by this compound.
Experimental Workflow for Nrf2 Activation Assays

Experimental_Workflow cluster_assays Nrf2 Activation Assays start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Treat cells with this compound (e.g., 10 µg/mL for 24h) cell_culture->treatment harvest Harvest Cells / Prepare Lysates treatment->harvest western Western Blot (Total Nrf2, Nuclear Nrf2) harvest->western icc Immunocytochemistry (Nrf2 Nuclear Translocation) harvest->icc reporter ARE-Luciferase Assay (Reporter Gene Activity) harvest->reporter qpcr qPCR (Target Gene Expression: HO-1, NQO1) harvest->qpcr analysis Data Analysis and Interpretation western->analysis icc->analysis reporter->analysis qpcr->analysis end End analysis->end

General workflow for assessing Nrf2 activation.

Experimental Protocols

The following protocols are adapted for the use of this compound in RAW 264.7 cells. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Protocol 1: Western Blot for Total and Nuclear Nrf2

This protocol allows for the quantification of total Nrf2 protein levels and its accumulation in the nucleus, a key indicator of activation.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Sulforaphane)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic/loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat the cells with 10 µg/mL of this compound, a positive control, or vehicle control for 24 hours.

  • Cell Lysis and Fractionation:

    • Wash the cells twice with ice-cold PBS.

    • For total Nrf2, lyse the cells directly in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear Nrf2, perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. For nuclear fractions, also probe for Lamin B. For total lysates or cytoplasmic fractions, probe for β-actin.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Immunocytochemistry for Nrf2 Nuclear Translocation

This method provides a qualitative and semi-quantitative visual assessment of Nrf2 moving from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 cells

  • Glass coverslips in a 24-well plate

  • Complete DMEM medium

  • This compound stock solution

  • Positive control and vehicle control

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary anti-Nrf2 antibody

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

    • Once attached, treat the cells with this compound (10 µg/mL) for a shorter time course (e.g., 2, 6, 12, 24 hours) to capture the translocation event.

  • Cell Fixation and Staining:

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block for 1 hour with blocking solution.

    • Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope. Nrf2 nuclear translocation is indicated by the co-localization of the Nrf2 signal with the DAPI signal.

Protocol 3: ARE-Luciferase Reporter Assay

This is a quantitative method to measure the transcriptional activity of Nrf2. It requires a cell line stably or transiently transfected with a luciferase reporter construct containing ARE sequences.

Materials:

  • RAW 264.7 cells

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent suitable for RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • Positive control and vehicle control

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (e.g., Dual-Glo®)

  • Luminometer

Procedure:

  • Transfection:

    • Seed RAW 264.7 cells in a 24-well or 96-well plate.

    • Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent, following the manufacturer's protocol. Allow the cells to recover for 24 hours.

  • Cell Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound, a positive control, or vehicle control.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity (from the ARE reporter) to the Renilla luciferase activity (transfection control).

    • Calculate the fold induction by dividing the normalized luciferase activity of treated cells by that of the vehicle control.

Protocol 4: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol quantifies the mRNA levels of Nrf2 target genes, providing a direct measure of the downstream effects of Nrf2 activation.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • Positive control and vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Nrf2 target genes (e.g., Hmox1, Nqo1, Gclc) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound (10 µg/mL) for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using the appropriate primers and master mix.

    • Run the reaction in a qPCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the expression levels in this compound-treated cells to the vehicle-treated control.

References

Application Notes & Protocols: Separation of Fasciculols using Droplet Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculols are a group of lanostane-type triterpenoids isolated from the poisonous mushroom Hypholoma fasciculare (formerly Naematoloma fasciculare). These compounds have garnered significant interest due to their biological activities, notably their role as calmodulin inhibitors. Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways, and its inhibition by fasciculols suggests potential for therapeutic applications. Droplet counter-current chromatography (DCCC) is a liquid-liquid partition chromatography technique well-suited for the preparative separation of polar and thermally labile natural products like fasciculols, as it avoids the use of solid stationary phases that can lead to irreversible adsorption and sample degradation.

This document provides detailed application notes and protocols for the separation of fasciculols using DCCC, based on established methodologies for fungal triterpenoids.

Data Presentation

Table 1: Solvent Systems for Counter-Current Chromatography of Fungal Triterpenoids
Compound ClassOrganismSolvent System (v/v/v)InstrumentReference
Fasciculols B, C, FNaematoloma fasciculareChloroform-Methanol-Water (exact ratio not specified)DCCC[1]
Nor-seco-triterpene and Pentacyclic TriterpenoidsQualea parvifloraChloroform-Methanol-Water (43:37:20)DCCCNot found in search results
Triterpene SaponinsRadix phytolaccaeChloroform-Methanol-Water (4:4:2)HSCCC[2]
Table 2: Quantitative Separation Data for Triterpenoids using Counter-Current Chromatography
CompoundStarting MaterialAmount Loaded (mg)Yield (mg)Purity (%)InstrumentReference
Esculentoside A150 mg crude extract15046.396.7HSCCC[2]
Esculentoside B150 mg crude extract15021.899.2HSCCC[2]
Esculentoside C150 mg crude extract1507.396.5HSCCC[2]
Esculentoside D150 mg crude extract15013.697.8HSCCC[2]

Experimental Protocols

Preparation of Crude Fasciculol Extract
  • Mushroom Material: Obtain fresh or dried fruiting bodies of Hypholoma fasciculare.

  • Extraction:

    • Grind the mushroom material to a fine powder.

    • Macerate the powder with methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning (Optional but Recommended):

    • Dissolve the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

    • The fasciculols are expected to be enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.

Droplet Counter-Current Chromatography (DCCC) Protocol

This protocol is adapted from established methods for fungal triterpenoid separation due to the unavailability of the specific protocol for fasciculols.

  • DCCC Apparatus: A commercial or custom-built DCCC instrument with multiple glass columns connected in series. A Büchi or Tokyo Rikakikai (Eyela) DCCC instrument can be used.

  • Solvent System Selection and Preparation:

    • Based on the separation of similar triterpenoids, a chloroform-methanol-water (CHCl₃:MeOH:H₂O) solvent system is recommended. A starting ratio of 4:4:2 (v/v/v) can be tested and optimized.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper and lower phases by sonication before use.

  • Sample Preparation:

    • Dissolve the dried ethyl acetate fraction (from step 1.3) in a small volume of the biphasic solvent system (a 1:1 mixture of the upper and lower phases).

  • DCCC Operation (Descending Mode Example):

    • Stationary Phase: Fill the DCCC columns with the upper (less dense) phase of the solvent system.

    • Mobile Phase: Use the lower (denser) phase as the mobile phase.

    • Equilibration: Pump the mobile phase through the system until the stationary phase is retained and the system is equilibrated.

    • Sample Injection: Inject the prepared sample solution into the sample loop.

    • Elution: Pump the mobile phase at a constant flow rate (e.g., 10-30 mL/h, to be optimized). Droplets of the mobile phase will descend through the stationary phase in the columns.

    • Fraction Collection: Collect fractions of the eluate at regular intervals using a fraction collector.

  • Analysis of Fractions:

    • Monitor the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the fasciculols.

    • Combine the fractions containing the purified fasciculols.

    • Evaporate the solvent to obtain the isolated compounds.

    • Determine the purity of the isolated fasciculols using HPLC and confirm their identity using spectroscopic methods (e.g., MS and NMR).

Mandatory Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_dccc DCCC Separation Mushroom Hypholoma fasciculare Fruiting Bodies Grinding Grinding Mushroom->Grinding Methanol_Extraction Methanol Extraction Grinding->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Enriched Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Sample_Injection Sample Injection EtOAc_Fraction->Sample_Injection Solvent_System Prepare Solvent System (e.g., CHCl3:MeOH:H2O) DCCC_Setup DCCC Apparatus Setup & Equilibration Solvent_System->DCCC_Setup DCCC_Setup->Sample_Injection Elution Elution & Fraction Collection Sample_Injection->Elution Fraction_Analysis TLC/HPLC Analysis Elution->Fraction_Analysis Pure_Fasciculols Isolated Fasciculols (B, C, F, etc.) Fraction_Analysis->Pure_Fasciculols

Caption: Experimental workflow for the separation of fasciculols.

signaling_pathway Ca2_ion Ca²⁺ Calmodulin Calmodulin Ca2_ion->Calmodulin binds Active_Complex Ca²⁺/Calmodulin Complex Calmodulin->Active_Complex Fasciculols Fasciculols Fasciculols->Calmodulin inhibit Target_Enzymes Downstream Target Enzymes (e.g., Calcineurin, CaMKII) Active_Complex->Target_Enzymes activates Cellular_Response Cellular Response Target_Enzymes->Cellular_Response leads to

Caption: Inhibition of the Calmodulin signaling pathway by fasciculols.

References

Application Notes and Protocols: Measuring Fasciculol E Activity in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAW 264.7 macrophages are a valuable in vitro model for studying inflammatory responses and screening potential anti-inflammatory compounds. This document provides a comprehensive guide to measuring the activity of a hypothetical anti-inflammatory agent, Fasciculol E, in RAW 264.7 cells. The following protocols detail methods for assessing cytotoxicity, quantifying inflammatory mediators, and elucidating the underlying signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
This compound (µM)Cell Viability (%) [Mean ± SD]
0 (Vehicle Control)100 ± 4.2
198.5 ± 3.8
596.2 ± 4.5
1094.7 ± 3.9
2592.1 ± 5.1
5088.5 ± 4.7
10075.3 ± 6.2
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
TreatmentNitrite Concentration (µM) [Mean ± SD]
Control (Unstimulated)1.2 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (10 µM)15.4 ± 1.5
LPS + this compound (25 µM)9.7 ± 1.1
LPS + this compound (50 µM)4.3 ± 0.8
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
TreatmentTNF-α (pg/mL) [Mean ± SD]IL-6 (pg/mL) [Mean ± SD]
Control (Unstimulated)25.3 ± 5.215.1 ± 3.8
LPS (1 µg/mL)1245.8 ± 98.7850.4 ± 75.2
LPS + this compound (10 µM)832.1 ± 65.4560.9 ± 50.1
LPS + this compound (25 µM)450.6 ± 42.1310.2 ± 33.7
LPS + this compound (50 µM)180.9 ± 25.8125.6 ± 18.9
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells
TreatmentiNOS (Relative Expression) [Mean ± SD]COX-2 (Relative Expression) [Mean ± SD]
Control (Unstimulated)0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.00
LPS + this compound (50 µM)0.35 ± 0.040.42 ± 0.05

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] The cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[3][4]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of this compound (or vehicle control) and incubate for another 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

The Griess assay measures nitrite (a stable product of NO), which is an indicator of NO production by activated macrophages.[6]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[7]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[7]

  • Incubate in the dark for 10 minutes.

  • Measure the absorbance at 540 nm.[7] A standard curve using sodium nitrite is used to determine the nitrite concentration.[7]

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[6][8]

Protocol:

  • Coat a 96-well ELISA plate with a capture antibody against the cytokine of interest overnight at 4°C.[9]

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.[9]

  • Add cell culture supernatants (collected from cells treated as in the Griess assay protocol) and standards to the wells and incubate for 2 hours.[8][9]

  • Wash the plate and add a biotinylated detection antibody for 1-2 hours.[9]

  • Wash the plate and add streptavidin-HRP conjugate for 20-30 minutes.[9]

  • Wash the plate and add TMB substrate. Stop the reaction with a stop solution.[8][9]

  • Read the absorbance at 450 nm.[7][9] The cytokine concentration is determined using the standard curve.[9]

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPKs)

Western blotting is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.[6][10]

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.[11]

  • Treat the cells with this compound and/or LPS for the desired time.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, or GAPDH overnight at 4°C.[10][13]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used for quantification.[10]

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT MTT Assay (Cytotoxicity) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess ELISA ELISA (Cytokine Production) Stimulate->ELISA WB Western Blot (Protein Expression) Stimulate->WB

Caption: Experimental workflow for assessing this compound activity.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK FasciculolE This compound FasciculolE->p38 FasciculolE->JNK FasciculolE->ERK FasciculolE->IKK iNOS iNOS p38->iNOS COX2 COX-2 p38->COX2 Cytokines TNF-α, IL-6 JNK->Cytokines ERK->Cytokines IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB p65/p50 IkappaB->NFkappaB releases NFkappaB_nucleus p65/p50 (Nucleus) NFkappaB->NFkappaB_nucleus translocates NFkappaB_nucleus->iNOS NFkappaB_nucleus->COX2 NFkappaB_nucleus->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

References

Troubleshooting & Optimization

Fasciculol E Solubility and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Fasciculol E, focusing on its solubility in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO, ethanol, and aqueous solutions?

Q2: How should I prepare a stock solution of this compound?

A2: The recommended method for preparing a stock solution of this compound is to use 100% anhydrous DMSO. This approach is standard for poorly aqueous-soluble compounds and allows for the preparation of a concentrated stock that can be serially diluted for working solutions.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: While the exact saturation point is not defined, a common starting point for preparing a stock solution of a poorly soluble triterpenoid like this compound is 10 mM in 100% DMSO. The feasibility of higher concentrations should be determined empirically.

Q4: Can I use ethanol to prepare a stock solution of this compound?

A4: Yes, ethanol can also be used to dissolve this compound. However, DMSO is often preferred due to its higher solubilizing power for many organic compounds. If using ethanol, ensure it is anhydrous.

Q5: What precautions should I take when using DMSO or ethanol as a solvent in my experiments?

A5: Both DMSO and ethanol can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of the solvent in your experimental setup (e.g., cell culture well) is low enough to be non-toxic. Typically, the final DMSO concentration should be kept below 0.5%, and the final ethanol concentration should also be minimized. A solvent-only control should always be included in your experiments to account for any potential effects of the solvent on the biological system.

Solubility Data Summary

While specific quantitative data is limited, the following table summarizes the qualitative solubility of this compound in the specified solvents.

SolventSolubility CategoryRecommended Use
DMSO SolublePrimary solvent for preparing concentrated stock solutions.
Ethanol SolubleAlternative solvent for stock solution preparation.
Aqueous Solutions Poorly Soluble / InsolubleNot recommended for initial dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a standardized, high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 723.9 g/mol .

    • Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * 723.9 ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL: 10 * 0.001 * 723.9 * 1000 = 7.239 mg

  • Weigh this compound: Accurately weigh the calculated mass of this compound and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Visual Inspection: Visually confirm that no particulate matter remains in the solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

Issue 1: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution into an aqueous environment, the compound may crash out of solution.

  • Solution:

    • Optimize Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer or medium.

    • Vigorous Mixing: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting up and down immediately.

    • Lower DMSO Concentration: Prepare a more dilute stock solution if the final DMSO concentration in your assay is too high.

Issue 2: I am observing unexpected or inconsistent results in my biological assay.

  • Cause: This could be due to the cytotoxic effects of the solvent (DMSO or ethanol) at the concentration used, or due to micro-precipitation of this compound that is not easily visible.

  • Solution:

    • Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO or ethanol) in your experiments to determine the baseline cellular response to the solvent.

    • Lower Solvent Concentration: Aim for a final solvent concentration of ≤ 0.5% (v/v) in your assay.

    • Check for Precipitation: Before adding your final working solution to your cells, inspect it for any signs of cloudiness or precipitation. If observed, you may need to lower the final concentration of this compound.

    • Fresh Dilutions: Prepare fresh working solutions from your frozen stock for each experiment to ensure consistency.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serially Dilute in Aqueous Medium thaw->serial_dilute add_to_assay Add to Experiment serial_dilute->add_to_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Aqueous Medium? solution1 Lower Final Compound Concentration start->solution1 Yes solution2 Ensure Rapid Mixing During Dilution start->solution2 Yes solution3 Check Final DMSO Concentration (<0.5%) start->solution3 Yes no_precip No Precipitation start->no_precip No

Optimal storage conditions and stability of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fasciculol E is a cytotoxic triterpenoid, and specific data regarding its optimal storage conditions and stability are limited in publicly available literature. The following guidelines are based on best practices for the handling and storage of related steroidal and triterpenoid compounds. Researchers should perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: Due to the lack of specific data for this compound, general recommendations for cytotoxic and complex natural products should be followed.

  • Short-Term Storage (up to 1 week): For solutions in organic solvents, it is advisable to store them at -20°C. For solid, crystalline this compound, storage at 2-8°C is likely sufficient for short periods.

  • Long-Term Storage (months to years): Lyophilized (powder) this compound should be stored at -20°C or, ideally, at -80°C, protected from light and moisture. For solutions, long-term storage is generally not recommended due to the potential for solvent evaporation and degradation. If necessary, store solutions at -80°C in tightly sealed vials.

Q2: In what form should this compound be stored?

A2: Storing this compound as a dry, lyophilized powder is highly recommended for long-term stability. This minimizes degradation that can occur in solution.

Q3: What are suitable solvents for dissolving and storing this compound?

A3: Triterpenoids are often soluble in organic solvents. Based on its structure, suitable solvents for this compound likely include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Chloroform

For biological assays, DMSO is a common choice. However, it is crucial to use high-purity, anhydrous solvents to prevent degradation.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of your this compound sample can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound or the appearance of new peaks over time would indicate degradation.

Q5: Is this compound sensitive to light or air?

A5: Many complex natural products are sensitive to light and oxidation. It is best practice to store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light. To prevent oxidation, vials can be flushed with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments. 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Interaction with experimental media or reagents.1. Verify storage conditions. If stored in solution at 4°C or room temperature, the compound may have degraded. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Perform a control experiment to check for interactions between this compound and your experimental setup.
Precipitation observed in stock solution. 1. Poor solubility in the chosen solvent. 2. Supersaturation of the solution. 3. Solvent evaporation during storage.1. Gently warm the solution and vortex to redissolve. If precipitation persists, consider a different solvent or a lower concentration. 2. Prepare a fresh solution at a slightly lower concentration. 3. Ensure vials are tightly sealed. Parafilm can be used to provide an extra seal.
Inconsistent results between experiments. 1. Inaccurate initial weighing of the compound. 2. Degradation of the stock solution over time. 3. Pipetting errors.1. Use a calibrated analytical balance for weighing. 2. Prepare fresh stock solutions more frequently. 3. Use calibrated pipettes and ensure proper pipetting technique.
Appearance of unknown peaks in analytical analysis (e.g., HPLC). 1. Degradation of this compound. 2. Contamination of the sample or solvent.1. This is a strong indicator of compound instability. Review storage and handling procedures. 2. Use high-purity solvents and clean labware. Run a solvent blank to check for contamination.

Summary of Inferred Storage Conditions

Parameter Solid Form (Lyophilized Powder) In Solution
Temperature -20°C to -80°C (Long-term) 2-8°C (Short-term)-20°C (Short-term) -80°C (Long-term, not ideal)
Solvents N/ADMSO, Ethanol, Methanol (Anhydrous)
Light Protection Store in amber vials or protect from light.Store in amber vials or protect from light.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) if possible.Flush vial with inert gas before sealing.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound using a calibrated analytical balance in a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex or sonicate briefly at room temperature until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, light-protected vials.

  • Flush the vials with an inert gas (e.g., argon) before sealing tightly.

  • Store the aliquots at -20°C or -80°C.

Protocol for Handling Cytotoxic Compounds like this compound

Due to its cytotoxicity, all handling of this compound should be performed with appropriate safety precautions.

  • Engineering Controls: Always handle solid this compound and concentrated stock solutions in a certified chemical fume hood or a biological safety cabinet.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and two pairs of nitrile gloves.

  • Waste Disposal: Dispose of all contaminated labware (e.g., pipette tips, vials) and PPE in a designated cytotoxic waste container.

  • Spill Management: In case of a spill, follow your institution's established procedures for cleaning up cytotoxic agents. Have a spill kit readily available.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Inconsistent or Negative Experimental Results check_storage Review Storage Conditions (Temp, Light, Form) start->check_storage improper_storage Improper Storage (e.g., 4°C in solution) check_storage->improper_storage Yes proper_storage Proper Storage (-20°C or -80°C) check_storage->proper_storage No prepare_fresh Prepare Fresh Stock Solution from Solid improper_storage->prepare_fresh re_run_exp Re-run Experiment prepare_fresh->re_run_exp end_point Problem Resolved re_run_exp->end_point check_handling Review Handling Protocol (Freeze-thaw, Contamination) proper_storage->check_handling handling_issue Handling Issue Identified check_handling->handling_issue Yes no_handling_issue No Handling Issue check_handling->no_handling_issue No revise_protocol Revise Handling Protocol (e.g., Aliquot Stocks) handling_issue->revise_protocol revise_protocol->prepare_fresh check_assay Investigate Assay Components (Reagent Interaction, Cell Viability) no_handling_issue->check_assay assay_issue Assay Issue Identified check_assay->assay_issue Yes check_assay->end_point No/Unresolved modify_assay Modify Assay Protocol (e.g., Run Controls) assay_issue->modify_assay modify_assay->re_run_exp

Caption: Troubleshooting workflow for experiments involving this compound.

Technical Support Center: HPLC Purity Analysis of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Fasciculol E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and frequently asked questions related to determining the purity of this compound.

FAQs: General Questions on this compound Analysis

Q1: What is a suitable starting HPLC method for the purity analysis of this compound?

A1: A good starting point for analyzing this compound, a triterpenoid, is a reversed-phase HPLC method. Since many triterpenoids lack a strong chromophore, UV detection at a low wavelength is often necessary.[1][2] A gradient elution is recommended to ensure the separation of potential impurities with varying polarities.

Q2: How should I prepare a sample of this compound for HPLC analysis?

A2: Sample preparation is critical for accurate and reproducible results. A general procedure involves dissolving the this compound sample in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[3] The sample should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]

Q3: What is the recommended detection wavelength for this compound?

A3: Triterpenoids like this compound often lack significant UV absorbance at higher wavelengths. Therefore, detection is typically performed at low wavelengths, in the range of 205-210 nm, to achieve adequate sensitivity.[1][2][5]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method for peak identification is to run a certified reference standard of this compound under the same HPLC conditions. The retention time of the peak in your sample should match that of the reference standard. For further confirmation, techniques like mass spectrometry (LC-MS) can be used to verify the molecular weight of the compound in the peak.

Experimental Protocol: HPLC Purity Method for this compound

This section provides a detailed experimental protocol for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • Reference standard of this compound

2. Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Program Start at 60% B, ramp to 90% B over 60 minutes, hold for 5 minutes, then return to initial conditions.[6]
Flow Rate 1.0 mL/min.[5]
Column Temperature 30 °C.
Detection UV at 210 nm.[2]
Injection Volume 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure it is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the prepared this compound sample.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of this compound using the area percent method.

Purity Calculation (Area %):

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation: Example Purity Analysis

The following table summarizes example data from a purity analysis of a this compound sample.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
15.81500.5Impurity A
212.32100.7Impurity B
3 25.6 29400 98.0 This compound
431.12400.8Impurity C

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Abnormal Peak Shape

Q: My this compound peak is tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue where the peak is asymmetrical with a drawn-out latter half.[7][8]

  • Possible Causes:

    • Secondary Interactions: Strong interactions between basic functional groups on the analyte and residual acidic silanol groups on the silica-based C18 column.[7][9][10]

    • Column Overload: Injecting too much sample can lead to peak tailing.[11]

    • Column Contamination or Degradation: An old or contaminated column can result in poor peak shape.[8]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing secondary interactions.[8][9]

    • Reduce Sample Concentration: Dilute your sample and inject a smaller amount.[11]

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

    • Flush or Replace the Column: If the column is old or contaminated, flushing it with a strong solvent or replacing it may be necessary.[8]

Q: My peaks are showing fronting. What should I do?

A: Peak fronting, the opposite of tailing, is characterized by a leading edge that is less steep than the trailing edge.

  • Possible Causes:

    • Sample Overload: Injecting a sample that is too concentrated.[12]

    • Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the initial mobile phase.[13]

    • Column Collapse: This can occur when using highly aqueous mobile phases with certain types of C18 columns.[12]

  • Solutions:

    • Reduce Injection Volume or Concentration: Try diluting your sample.[14]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

    • Check Column Compatibility: Ensure your column is suitable for highly aqueous conditions if applicable.

Retention Time and Resolution Issues

Q: The retention time of my this compound peak is shifting between injections. Why is this happening?

A: Unstable retention times can compromise the reliability of your analysis.[15]

  • Possible Causes:

    • Inadequate Column Equilibration: Not allowing enough time for the column to stabilize with the initial mobile phase conditions.[13][16]

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.[16]

    • Fluctuations in Column Temperature: An unstable column oven temperature can affect retention times.[17]

    • Pump Issues: Problems with the HPLC pump can lead to an inconsistent flow rate.[15]

  • Solutions:

    • Ensure Proper Equilibration: Equilibrate the column for a sufficient time before starting your analytical run.[16]

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped to prevent evaporation.

    • Use a Column Oven: Maintain a constant and consistent column temperature.[13]

    • Check Pump Performance: Verify the flow rate and check for any leaks in the system.

Q: I am seeing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?

A: Poor resolution can make accurate quantification difficult.[18]

  • Possible Causes:

    • Suboptimal Mobile Phase Composition: The solvent strength may not be ideal for separating the compounds of interest.

    • Inefficient Column: The column may be old or damaged.[4]

    • Inappropriate Flow Rate: The flow rate might be too high, not allowing for proper separation.

  • Solutions:

    • Optimize the Gradient: Make the gradient shallower (i.e., increase the run time) to provide more time for separation.

    • Adjust Mobile Phase Strength: Modify the ratio of your aqueous and organic solvents.[4]

    • Try a Different Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Use a More Efficient Column: A column with a smaller particle size or a longer length can improve resolution.

Baseline Problems

Q: My baseline is noisy or drifting. What are the common causes?

A: A stable baseline is essential for accurate peak integration and detecting low-level impurities.[19]

  • Possible Causes:

    • Air Bubbles in the System: Bubbles in the pump or detector cell can cause significant noise.[13][20]

    • Contaminated Mobile Phase or System: Impurities in the solvents or a dirty flow cell can lead to baseline drift.[21]

    • Inadequate Mobile Phase Mixing: Inconsistent mixing of gradient solvents can cause a wavy baseline.[22]

    • Detector Lamp Issues: An aging detector lamp can result in increased noise.[13]

  • Solutions:

    • Degas Mobile Phases: Use an inline degasser or sonicate the mobile phases to remove dissolved gases.[20]

    • Use High-Purity Solvents: Always use HPLC-grade solvents.

    • Flush the System: Flush the system and detector cell with a strong, appropriate solvent.[13]

    • Check Lamp Performance: Check the detector lamp's energy and replace it if necessary.

Visualized Workflows and Logic

HPLC_Purity_Analysis_Workflow Diagram 1: HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Sample (Dissolve & Filter) degas Degas Mobile Phases prep_mobile Prepare Mobile Phases (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) prep_mobile->degas equilibrate Equilibrate System degas->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_sample Inject Sample inject_blank->inject_sample run_gradient Run Gradient Method inject_sample->run_gradient detect UV Detection at 210 nm run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Diagram 1: HPLC Purity Analysis Workflow

Troubleshooting_Peak_Tailing Diagram 2: Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload check_ph Is mobile phase pH > 4? check_overload->check_ph No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes check_column_age Is the column old or showing high backpressure? check_ph->check_column_age No solution_ph Add 0.1% Formic Acid to mobile phase check_ph->solution_ph Yes solution_column Flush column with strong solvent or replace column check_column_age->solution_column Yes solution_end Problem Resolved check_column_age->solution_end No (Consider other issues) solution_overload->solution_end solution_ph->solution_end solution_column->solution_end

Diagram 2: Troubleshooting Peak Tailing

References

Optimizing Fasciculol E Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fasciculol E in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a toxic steroid isolated from the mushroom Hypholoma fasciculare. Its primary known mechanism of action is the inhibition of calmodulin, a key intracellular calcium sensor. By inhibiting calmodulin, this compound can interfere with a multitude of downstream signaling pathways that regulate processes such as cell proliferation, inflammation, and apoptosis.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on available data for its anti-inflammatory effects and cytotoxicity of similar compounds, a tiered approach is recommended:

  • For anti-inflammatory assays (e.g., COX-2 inhibition, Nrf2 activation): A starting concentration of 1-10 µg/mL is suggested. Studies have shown that 10 µg/mL was effective in RAW 264.7 cells without causing cytotoxicity.

  • For cytotoxicity and anti-cancer studies: A broader dose-response experiment is recommended, with a starting range of 1-50 µM . It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

This compound is a steroidal compound and is expected to have low solubility in aqueous solutions.

  • Primary Solvent: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally at or below 0.1% , to avoid solvent-induced cytotoxicity.

Q4: I am observing unexpected cell death at my desired concentration. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • High DMSO Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound treatment) to assess the effect of the solvent alone.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. It is essential to perform a dose-response curve to determine the cytotoxic threshold.

  • Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.

  • Contamination: Rule out any potential microbial contamination of your cell cultures or reagents.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound precipitate in culture medium Low solubility of this compound in aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not exceeding cytotoxic levels (ideally ≤ 0.1%).- Prepare the final working solution immediately before adding to the cells.- Gently warm the medium to 37°C before adding the diluted this compound.
No observable effect at the tested concentration - Concentration is too low.- Incubation time is too short.- The chosen assay is not sensitive to the effects of this compound in your cell line.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to determine the optimal incubation period.- Verify the expression and activity of the target pathway (e.g., calmodulin, Nrf2) in your cell line.
High variability between replicate wells - Uneven cell seeding.- Inaccurate pipetting of this compound.- Edge effects in the culture plate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix the diluted this compound in the medium thoroughly before adding to the wells.- Avoid using the outer wells of the culture plate for experimental conditions.
Vehicle (DMSO) control shows cytotoxicity The final DMSO concentration is too high for your cell line.- Reduce the final DMSO concentration to 0.1% or lower.- If a higher concentration of this compound is needed, consider preparing a more concentrated primary stock solution in DMSO.

Quantitative Data

Table 1: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell Line ExampleRecommended Starting ConcentrationNotes
Anti-inflammatory (COX-2 Inhibition, Nrf2 Activation)RAW 264.7 (macrophage)1 - 10 µg/mL10 µg/mL has been shown to be effective and non-cytotoxic in this cell line.
Cytotoxicity (IC50 Determination)Various Cancer Cell Lines1 - 50 µM (Dose-response)The IC50 is highly cell-line dependent. A broad range should be tested initially.

Table 2: Expected IC50 Ranges for Cytotoxicity in Human Cancer Cell Lines

Disclaimer: The following are expected ranges based on data from similar natural steroidal compounds. Specific IC50 values for this compound should be experimentally determined for each cell line.

Cancer TypeExample Cell LinesExpected IC50 Range (µM)
Breast CancerMCF-7, MDA-MB-23110 - 50
Lung CancerA54910 - 50
Colon CancerHCT116, SW48010 - 50
GlioblastomaU87MG10 - 50

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: In Vitro COX-2 Inhibition Assay
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative expression of COX-2 in treated versus untreated cells.

Protocol 3: Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
  • Cell Culture and Treatment: Seed cells (e.g., HepG2) in a 6-well plate. Treat the cells with the desired concentration of this compound for various time points (e.g., 2, 6, 12, 24 hours).

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • Western Blotting:

    • Perform Western blotting as described in Protocol 2 for both nuclear and cytoplasmic fractions.

    • Use a primary antibody against Nrf2.

    • Use Lamin B1 as a nuclear marker and a housekeeping protein like GAPDH as a cytoplasmic marker to ensure proper fractionation and equal loading.

  • Data Analysis: Quantify the Nrf2 band intensity in the nuclear fraction relative to the Lamin B1 loading control to assess Nrf2 translocation.

Visualizations

Fasciculol_E_Troubleshooting_Workflow start Experiment Start: Optimizing this compound issue Unexpected Results? start->issue cytotoxicity High Cytotoxicity? issue->cytotoxicity Yes no_effect No Effect Observed? issue->no_effect No issue->no_effect No check_dmso Check Final DMSO Concentration (≤0.1%) cytotoxicity->check_dmso Yes check_concentration Verify Stock and Working Concentrations cytotoxicity->check_concentration No increase_conc Increase Concentration no_effect->increase_conc Yes success Experiment Optimized no_effect->success no_effect->success No dose_response Perform Dose-Response (e.g., MTT Assay) check_dmso->dose_response check_concentration->dose_response time_course Perform Time-Course Experiment increase_conc->time_course check_pathway Confirm Target Pathway Activity in Cell Line time_course->check_pathway check_pathway->success

Caption: Troubleshooting workflow for this compound experiments.

Fasciculol_E_Calmodulin_Inhibition_Pathway cluster_cell Cell Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin Binds Active_Calmodulin Active Ca²⁺/Calmodulin Complex Calmodulin->Active_Calmodulin Fasciculol_E This compound Fasciculol_E->Calmodulin Inhibits Downstream Downstream Effectors (e.g., Calcineurin, CaMKs) Active_Calmodulin->Downstream Activates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Downstream->Cellular_Response

Caption: this compound inhibits the Calmodulin signaling pathway.

Fasciculol_E_Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fasciculol_E This compound Keap1_Nrf2 Keap1-Nrf2 Complex Fasciculol_E->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Proposed Nrf2 activation pathway by this compound.

Technical Support Center: Overcoming Experimental Artifacts with Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fasciculol E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges and avoid potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a toxic steroid and a lanostane-type triterpene originally isolated from the poisonous mushroom Hypholoma fasciculare (also known as Sulphur Tuft).[1] Its primary known biological activities include:

  • Calmodulin Inhibition: this compound has been shown to be a calmodulin inhibitor.[1] Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways.

  • Anti-inflammatory Effects: It exhibits anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Q2: I am observing high levels of cytotoxicity in my cell-based assays with this compound. What could be the cause and how can I troubleshoot this?

High cytotoxicity is a potential challenge when working with this compound, given its natural toxicity. Here are some common causes and troubleshooting steps:

  • Inappropriate Concentration Range: this compound is known to be toxic, with an LD50 (i.p.) in mice of 50 mg/kg.[1] It is crucial to perform a dose-response curve to determine the appropriate concentration range for your specific cell line.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle control in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is advisable to test a panel of cell lines if your primary line is overly sensitive.

Q3: My results from the calmodulin inhibition assay are inconsistent. What are some potential artifacts to consider?

Inconsistencies in calmodulin inhibition assays can arise from several factors:

  • Assay Format: The choice of assay (e.g., fluorescence-based, enzyme activity-based) can influence the results. Ensure your chosen method is validated and appropriate for your experimental setup.

  • Compound Instability: Natural products can be unstable. Prepare fresh solutions of this compound for each experiment and protect them from light and excessive heat.

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that could interfere with the assay readout. Correlate your calmodulin inhibition data with cytotoxicity data to ensure you are working within a non-toxic concentration range.

Q4: I am not observing the expected COX-2 inhibition with this compound. What should I check?

If you are not seeing the expected COX-2 inhibition, consider the following:

  • Cell-Based vs. Enzymatic Assay: A cell-based assay (measuring prostaglandin E2 levels) and a purified enzyme assay may yield different results due to factors like cell permeability and metabolism. Ensure the assay you are using is appropriate for your research question.

  • Induction of COX-2 Expression: In cell-based assays, ensure that COX-2 expression is sufficiently induced (e.g., with LPS) before adding this compound.

  • Purity of the Compound: Impurities in your this compound sample could interfere with its activity. Verify the purity of your compound using analytical techniques like HPLC.

Q5: How can I confirm that this compound is activating the Nrf2 pathway in my cells?

Activation of the Nrf2 pathway is typically confirmed by observing the nuclear translocation of Nrf2. Here's a general workflow:

  • Treatment: Treat your cells with this compound at various concentrations and time points.

  • Subcellular Fractionation: Separate the nuclear and cytoplasmic fractions of the cells.

  • Western Blotting: Perform a Western blot on both fractions to detect Nrf2. An increase in Nrf2 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate translocation.

  • Downstream Target Gene Expression: To further confirm Nrf2 activation, you can measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), using qRT-PCR or Western blotting.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cell Viability Assays (MTT/XTT)
Potential Cause Troubleshooting Steps
Interference with Tetrazolium Salt Reduction Run a cell-free control with this compound and the assay reagent to check for direct reduction of the tetrazolium salt.
Contamination Visually inspect cultures for microbial contamination. Use sterile techniques and regularly test for mycoplasma.
Precipitation of this compound Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try a lower concentration or a different solvent system.
Issue 2: Inconsistent IC50 Values for COX-2 Inhibition
Potential Cause Troubleshooting Steps
Variability in Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Inconsistent LPS/Inducer Concentration Ensure the concentration and incubation time of the COX-2 inducing agent are consistent across all experiments.
Plate Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Issue 3: Difficulty in Detecting Nrf2 Nuclear Translocation
Potential Cause Troubleshooting Steps
Suboptimal Time Point Perform a time-course experiment to determine the peak time for Nrf2 nuclear translocation after this compound treatment.
Inefficient Subcellular Fractionation Verify the purity of your nuclear and cytoplasmic fractions using antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.
Low Antibody Quality Use a well-validated antibody for Nrf2. Test different antibody concentrations and blocking conditions.

Data Presentation

Table 1: Illustrative Cytotoxicity Profile of this compound

Disclaimer: The following data is for illustrative purposes only and may not represent the actual cytotoxic profile of this compound in all cell lines.

Cell LineAssay TypeIncubation Time (hours)Illustrative CC50 (µM)
RAW 264.7 (Murine Macrophage)MTT24> 50
HeLa (Human Cervical Cancer)XTT4825.8
HepG2 (Human Liver Cancer)MTT4815.2

Table 2: Illustrative COX-2 Inhibitory Activity of this compound

Disclaimer: The following data is for illustrative purposes only and may not represent the actual COX-2 inhibitory activity of this compound.

Assay TypeSystemIllustrative IC50 (µM)
Enzymatic AssayPurified Ovine COX-28.5
Cell-Based Assay (PGE2)LPS-stimulated RAW 264.7 cells12.1

Table 3: Illustrative Nrf2 Activation Profile of this compound

Disclaimer: The following data is for illustrative purposes only and may not represent the actual Nrf2 activation profile of this compound.

Cell LineAssayTime Point (hours)Illustrative Fold Induction of Nrf2 Nuclear Translocation
HaCaT (Human Keratinocyte)Western Blot42.5
ARE-Luciferase Reporter AssayTransfected HEK293T cells63.1

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Cell-Based COX-2 Inhibition Assay (PGE2 Measurement)
  • Cell Seeding and Induction: Seed RAW 264.7 cells in a 24-well plate. Once confluent, treat with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce COX-2 expression.

  • Inhibitor Treatment: Pre-incubate the LPS-stimulated cells with various concentrations of this compound for 1 hour.

  • Arachidonic Acid Stimulation: Add arachidonic acid (10 µM) to initiate prostaglandin synthesis and incubate for 30 minutes.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration and determine the IC50 value.

Protocol 3: Nrf2 Nuclear Translocation Assay (Western Blot)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for a predetermined time course (e.g., 1, 2, 4, 6 hours).

  • Subcellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the relative amount of Nrf2 in each fraction.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_activity Biological Activity Assays start_cyto Seed Cells treat_cyto Treat with this compound start_cyto->treat_cyto mtt_assay MTT/XTT Assay treat_cyto->mtt_assay cc50 Determine CC50 mtt_assay->cc50 cox2_assay COX-2 Inhibition Assay cc50->cox2_assay Inform Dosage nrf2_assay Nrf2 Activation Assay cc50->nrf2_assay Inform Dosage calmodulin_assay Calmodulin Inhibition Assay cc50->calmodulin_assay Inform Dosage

Caption: Experimental workflow for characterizing this compound.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_oxidative_stress Oxidative Stress Pathway cluster_calcium_signaling Calcium Signaling fasciculol_e This compound cox2 COX-2 fasciculol_e->cox2 Inhibits keap1 Keap1 fasciculol_e->keap1 Inhibits Interaction with Nrf2 calmodulin Calmodulin fasciculol_e->calmodulin Inhibits prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation nrf2 Nrf2 keap1->nrf2 Inhibition are ARE nrf2->are Translocation & Binding antioxidant_genes Antioxidant Genes are->antioxidant_genes downstream Downstream Effectors calmodulin->downstream cellular_response Cellular Response downstream->cellular_response

Caption: Signaling pathways modulated by this compound.

troubleshooting_logic unexpected_result Unexpected Experimental Result check_cytotoxicity Is the concentration non-toxic? unexpected_result->check_cytotoxicity check_controls Are controls behaving as expected? check_cytotoxicity->check_controls Yes perform_dose_response Perform Dose-Response (CC50) check_cytotoxicity->perform_dose_response No check_reagents Are reagents fresh and validated? check_controls->check_reagents Yes optimize_protocol Optimize Protocol (e.g., time course, concentration) check_controls->optimize_protocol No validate_reagents Validate Reagents (e.g., antibody titration) check_reagents->validate_reagents No consult_literature Consult Literature for Similar Compounds check_reagents->consult_literature Yes

Caption: Troubleshooting logic for unexpected results.

References

Troubleshooting Fasciculol E precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fasciculol E. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound in cell culture media is a common issue that can impact experimental outcomes. This guide provides a step-by-step approach to identify the cause of precipitation and implement effective solutions.

Step 1: Initial Observation and Assessment

The first step in troubleshooting is to carefully observe the nature of the precipitation.

ObservationPotential CauseRecommended Action
Immediate cloudiness or precipitate upon adding this compound stock to media.Poor aqueous solubility, high final concentration, localized high concentration during dilution.Proceed to Step 2: Optimizing the Dissolution Protocol.
Precipitate forms after a period of incubation (e.g., hours to days).Temperature shifts, pH changes in the incubator, interaction with media components over time.[1]Proceed to Step 3: Addressing Delayed Precipitation.
Crystalline or amorphous particles are visible under a microscope.Chemical precipitation.[2]Proceed to Step 2 and Step 3.
The vial of this compound appears empty or contains a waxy solid.The compound was lyophilized to a thin film or is hygroscopic.Dissolve directly in the recommended solvent; do not attempt to weigh out small quantities.[3]
Step 2: Optimizing the Dissolution Protocol

If this compound precipitates immediately upon addition to your media, the following adjustments to your dissolution protocol can be highly effective.

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound

This protocol outlines the preparation of a 10 mM stock solution, assuming a hypothetical molecular weight of 450 g/mol for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[4]

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 450 g/mol * 1000 mg/g = 4.5 mg

  • Weighing: Carefully weigh 4.5 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved.[4] Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3][5]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[4]

Workflow for Diluting this compound Stock Solution:

G cluster_stock Stock Preparation cluster_dilution Dilution Protocol cluster_result Outcome stock Prepare 10 mM this compound in 100% DMSO prewarm Pre-warm media to 37°C stock->prewarm Start vortex Vortex media while adding stock prewarm->vortex Add dropwise serial Perform serial dilutions in pre-warmed media vortex->serial If needed observe Observe for precipitation serial->observe success Solution is clear observe->success No fail Precipitate forms observe->fail Yes

Figure 1: Workflow for preparing this compound working solutions.
Step 3: Addressing Delayed Precipitation

If precipitation occurs after incubation, consider the following factors and solutions.

Potential CauseSolution
Temperature Shift Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1] Changes in temperature between room temperature and the incubator can affect solubility.[1][6]
pH Shift Ensure the media is properly buffered for the incubator's CO2 concentration. The CO2 environment can alter the media's pH, affecting the solubility of pH-sensitive compounds.[1]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media over time.[1][6] Consider reducing the serum concentration or using a serum-free medium if your experiment allows.
Evaporation Ensure proper humidification in the incubator to prevent water loss from the media, which can increase the concentration of solutes and lead to precipitation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final DMSO concentration in my cell culture?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] However, primary cells can be more sensitive.[6] It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[2]

DMSO ConcentrationGeneral Effect on Cell Viability
< 0.1%Generally considered safe for most cell lines.[6]
0.1% - 0.5%Tolerated by many cell lines, but may affect sensitive cells.[6][8]
> 0.5%Increased risk of cytotoxicity; should be avoided if possible.[8][9]
1.0%Can cause a significant reduction in cell viability for some cell types.[8][10]

Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?

This is a common issue for hydrophobic compounds. To prevent this, avoid making large, single dilutions directly into your aqueous buffer. Instead, perform serial dilutions in pre-warmed media while vortexing to prevent localized high concentrations.[2] Another strategy is to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.

Q3: Can I use solubility enhancers to keep this compound in solution?

Yes, several solubility enhancers can be used in cell culture experiments:

  • Serum: Proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2][11] If compatible with your experiment, diluting this compound into serum-containing media can be effective.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[2]

  • Co-solvents: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution into aqueous media.[5][12]

Q4: Can I filter out the precipitate?

Filtering is generally not recommended as a solution for precipitation.[2] The precipitate is the active compound, and filtering it out will lower the effective concentration in your experiment, leading to inaccurate results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[2]

Q5: How does serum in the media affect this compound?

Serum contains a high concentration of proteins, with albumin being the most abundant.[11] Many small molecule drugs bind to serum albumin, which can act as a carrier and keep the drug in solution.[11][13] This binding is reversible, and an equilibrium exists between the bound and unbound drug.[13] It is the unbound fraction that is generally considered to be pharmacologically active.[13]

This compound and Serum Protein Interaction Pathway

G Fasciculol_E This compound (Unbound, Active) Albumin Serum Albumin Fasciculol_E->Albumin Reversible Binding Complex This compound-Albumin Complex (Bound, Inactive Reservoir) Fasciculol_E->Complex Cells Target Cells Fasciculol_E->Cells Enters Cells Albumin->Complex Effect Biological Effect Cells->Effect

Figure 2: Interaction of this compound with serum albumin in media.

References

Best practices for handling and disposal of toxic Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fasciculol E

This guide provides essential safety information, handling protocols, and disposal procedures for this compound for researchers, scientists, and drug development professionals. This compound is a toxic lanostane-type triterpene and a principal toxic constituent of the poisonous mushroom Hypholoma fasciculare (Sulphur Tuft).[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a toxic steroid compound identified as a major toxin in the poisonous Hypholoma fasciculare mushroom.[1][2] The primary hazard is toxicity upon exposure. In animal studies, it has shown significant toxicity, and ingestion of the mushroom containing it can lead to severe gastrointestinal issues, neurological symptoms, and potential organ damage in humans.[1][3][4][5]

Q2: What are the known exposure symptoms related to this compound?

A2: While data on isolated this compound exposure in humans is limited, symptoms from ingesting the Hypholoma fasciculare mushroom are reported to appear after a delay of 5-10 hours.[1][3][4] Symptoms include diarrhea, nausea, vomiting, collapse, and proteinuria.[1][3][4] Paralysis and impaired vision have also been recorded.[1][3]

Q3: What immediate first aid measures should be taken in case of accidental exposure?

A3:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Q4: Is a Safety Data Sheet (SDS) available for this compound?

A4: A specific, comprehensive SDS for isolated this compound is not widely available in public databases. However, its known properties classify it as a hazardous substance.[6] Laboratories must handle it with the same precautions as other potent toxins, following institutional and regulatory guidelines for hazardous chemicals.[7][8]

Quantitative Toxicity Data

The toxicity of this compound has been evaluated in animal models. The following table summarizes the available data.

CompoundTest OrganismRoute of AdministrationLD50 ValueReference
This compoundMouseIntraperitoneal (i.p.)50 mg/kg[1]
Fasciculol FMouseIntraperitoneal (i.p.)168 mg/kg[1]

LD50: The lethal dose that is expected to cause death in 50% of the test animal population.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Spill of solid this compound powder Improper handling; container breach.1. Evacuate and secure the area. 2. Wear appropriate PPE (gloves, lab coat, eye protection, respirator). 3. Gently cover the spill with an absorbent material designated for chemical spills to avoid raising dust. 4. Carefully sweep the material into a designated hazardous waste container. 5. Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste. 6. Report the spill to your institution's EHS office.
Suspected contamination of workspace Aerosol generation during weighing or transfer; inadequate cleaning.1. Assume contamination is present and wear appropriate PPE. 2. Decontaminate all potentially affected surfaces (balances, benchtops, fume hood sash) with a solvent known to solubilize this compound (e.g., ethanol, methanol), followed by a soap and water wash. 3. Collect all cleaning materials (wipes, etc.) as hazardous waste.[7]
Waste container is full or leaking Accumulation of waste; container degradation.1. Do not overfill waste containers. Keep them closed except when adding waste.[7] 2. If a container is leaking, place it within a larger, compatible secondary containment vessel. 3. Immediately schedule a pickup with your institution's Environmental Health and Safety (EHS) office.[9][10] Ensure the container is properly labeled with "Hazardous Waste" and a full list of contents.[7][9]
Uncertainty about waste compatibility Lack of information on this compound's reactivity.1. Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[9][11] 2. Segregate this compound waste into its own dedicated, clearly labeled container.[11] 3. Consult with your EHS office for guidance on proper waste segregation.

Experimental Protocols & Workflows

Protocol: Weighing and Preparing a Solution of this compound
  • Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure. Ensure a hazardous waste container is readily accessible.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and two pairs of nitrile gloves. A respirator may be required based on your institution's risk assessment.

  • Weighing:

    • Tare a suitable container (e.g., a glass vial) on an analytical balance.

    • Using a chemical spatula, carefully transfer the required amount of solid this compound into the container. Perform this action slowly to minimize the generation of airborne dust.

    • Close the container securely before removing it from the balance.

  • Solubilization:

    • In the fume hood, add the desired solvent to the container with the this compound.

    • Cap the container and mix via vortexing or sonication until the solid is fully dissolved.

  • Decontamination:

    • Wipe the spatula, balance surfaces, and any other potentially contaminated areas with a solvent-soaked wipe.

    • Dispose of the wipe and any other disposable materials (e.g., weighing paper, outer gloves) into the designated hazardous waste container.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Diagram: Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep 1. Risk Assessment & Protocol Review ppe 2. Don Appropriate PPE prep->ppe setup 3. Prepare Fume Hood & Waste Containers ppe->setup weigh 4. Weigh Solid Compound setup->weigh dissolve 5. Prepare Solution weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decon 7. Decontaminate Surfaces & Equipment experiment->decon waste 8. Segregate & Label Waste decon->waste removal 9. Schedule EHS Waste Pickup waste->removal

Caption: Workflow for safe handling of this compound from preparation to disposal.

Disposal Procedures

All materials contaminated with this compound must be treated as hazardous waste.[7] Never dispose of this compound down the drain or in the regular trash.[7][9]

Waste Segregation and Labeling

Proper segregation is critical to prevent dangerous chemical reactions.[9][11]

  • Solid Waste: Includes contaminated gloves, wipes, weighing papers, and unused solid this compound. Place these in a clearly labeled, sealed container marked "Hazardous Waste."

  • Liquid Waste: Includes unused solutions and solvent rinsates from decontamination. Collect in a compatible, sealed container (plastic is often preferred to glass).[9] Do not mix with other waste streams like acids, bases, or oxidizers.

  • Sharps Waste: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be labeled in accordance with EPA and institutional regulations. The label must include:[7][9]

  • The words "Hazardous Waste"

  • Full chemical name: "this compound" and any solvents present

  • Accumulation start date

  • Principal Investigator's name and lab location

  • Appropriate hazard pictograms (e.g., "Toxic")

Diagram: Waste Segregation Logic

G cluster_source Waste Generation Source cluster_decision Segregation Decision cluster_containers Designated Waste Containers exp Experiment Complete is_solid Solid or Liquid? exp->is_solid sharps_waste Sharps Waste (Needles, Glassware) exp->sharps_waste Contaminated Sharps solid_waste Solid Hazardous Waste (Gloves, Wipes, Powder) is_solid->solid_waste Solid liquid_waste Liquid Hazardous Waste (Solutions, Rinsate) is_solid->liquid_waste Liquid

Caption: Decision logic for segregating this compound waste streams.

References

Technical Support Center: Optimizing Fasciculol E Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Fasciculol E extracted from its fungal sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a toxic lanostane-type triterpenoid.[1] It is a secondary metabolite primarily found in mushrooms of the Hypholoma genus, such as Hypholoma fasciculare (Sulfur Tuft) and Hypholoma lateritium (Brick Cap).[2][3]

Q2: What are the general steps involved in the extraction and purification of this compound?

A2: The general workflow for this compound extraction and purification involves:

  • Sample Preparation: Collection and drying of the fungal material.

  • Extraction: Using a suitable solvent system to isolate the crude extract.

  • Purification: Employing chromatographic techniques to separate this compound from other compounds.

  • Characterization: Using analytical methods to confirm the identity and purity of the isolated this compound.

Q3: What safety precautions should be taken when working with this compound?

A3: this compound is a toxic compound.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the compound and its extracts should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract
Possible CauseRecommended Solution
Incomplete Cell Lysis Ensure the fungal material is thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration. Freeze-drying is a highly effective method for preserving the integrity of the sample while preparing it for extraction.[2]
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. While methanol has been successfully used for extracting fasciculols[2], a mixture of solvents with varying polarities (e.g., methanol/water or ethanol/water) may improve the extraction efficiency of a broader range of compounds, including the depsipeptide portion of this compound.[4] It is advisable to perform small-scale pilot extractions with different solvent systems to determine the optimal choice for your specific fungal material.
Suboptimal Extraction Parameters Extraction time and temperature significantly impact yield. For thermolabile compounds like many natural products, prolonged exposure to high temperatures should be avoided.[4] Room temperature extraction for an extended period (e.g., 24 hours) with agitation can be effective.[2] Consider modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can reduce extraction time and improve efficiency.[4][5]
Insufficient Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. Increasing the volume of the solvent can enhance the extraction yield. A common starting point is a 10:1 (v/w) solvent-to-dry material ratio.
Issue 2: Low Purity of this compound after Initial Extraction
Possible CauseRecommended Solution
Co-extraction of Impurities The initial crude extract will contain a complex mixture of compounds. A preliminary purification step using solvent-solvent partitioning can be employed. For a medium-polarity compound like this compound, partitioning between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) can remove highly non-polar impurities. Subsequent partitioning of the aqueous layer with a solvent of intermediate polarity (e.g., ethyl acetate) can then enrich the this compound fraction.
Ineffective Chromatographic Separation The choice of chromatographic technique and conditions is crucial for purification. A combination of different chromatographic methods is often necessary. Start with normal-phase column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Further purification can be achieved using reverse-phase chromatography (e.g., C18 column) with a methanol/water or acetonitrile/water gradient.[6][7]
Issue 3: Degradation of this compound During Processing
Possible CauseRecommended Solution
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to concentrate the extract.
Enzymatic Degradation If using fresh fungal material, endogenous enzymes can degrade the target compound. Freeze-drying or immediate extraction after harvesting can help to minimize enzymatic activity.[1]
Light or Air Sensitivity Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below) to prevent degradation.

Experimental Protocols

Protocol 1: General Methanolic Extraction of Triterpenoids from Hypholoma

This protocol is adapted from a method used for the extraction of triterpenes from Hypholoma lateritium.[2]

  • Sample Preparation:

    • Freeze-dry the fresh fruiting bodies of the Hypholoma species.

    • Grind the dried mushroom material into a fine powder using a blender or a mill.

  • Extraction:

    • Macerate the powdered fungal material in methanol at room temperature (e.g., 10 g of powder in 100 mL of methanol).

    • Stir the mixture for 24 hours.

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Repeat the extraction of the residue two more times with fresh methanol to ensure complete extraction.

    • Combine the methanolic extracts.

  • Concentration:

    • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage:

    • Store the crude extract in an amber vial at -20°C until further purification.

Quantitative Data

Specific quantitative data on the yield of this compound using different extraction methods is limited in the available literature. However, the following table provides a general comparison of common extraction techniques for triterpenoids from fungal sources. The yields are presented as a relative comparison, as absolute values can vary significantly depending on the fungal species, growing conditions, and specific compound.

Extraction MethodRelative YieldAdvantagesDisadvantages
Maceration ModerateSimple, low cost, suitable for thermolabile compounds.[4]Time-consuming, may result in lower yields compared to other methods.[4]
Soxhlet Extraction HighEfficient due to continuous extraction with fresh solvent.[5][8]Can cause thermal degradation of sensitive compounds.[8]
Ultrasound-Assisted Extraction (UAE) HighReduced extraction time, increased efficiency.[4]May require specialized equipment.
Microwave-Assisted Extraction (MAE) Very HighVery short extraction times, high efficiency.[4][8]Potential for localized overheating and degradation of compounds.[8]
Supercritical Fluid Extraction (SFE) HighEnvironmentally friendly (uses CO2), highly selective.[9]High initial equipment cost.

Visualizations

Biosynthesis of this compound

This compound is a lanostane-type triterpenoid. Its biosynthesis in fungi follows the mevalonate (MVA) pathway.

Fasciculol_E_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Lanostane Lanostane Biosynthesis Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase Fasciculol_E This compound Lanosterol->Fasciculol_E Multiple Steps (e.g., P450s, Dehydrogenases)

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound.

Extraction_Workflow Start Fungal Material (Hypholoma sp.) Prep Sample Preparation (Freeze-drying, Grinding) Start->Prep Extraction Solvent Extraction (e.g., Methanol) Prep->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Enriched_Fraction Enriched this compound Fraction Partitioning->Enriched_Fraction Column_Chrom Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chrom Fractions Fractions Column_Chrom->Fractions HPLC Preparative HPLC (e.g., C18) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for this compound extraction.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting low this compound yield.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Stability Issues Start Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Stability Consider Compound Degradation Start->Check_Stability Solvent Optimize Solvent System Check_Extraction->Solvent Time_Temp Adjust Time/Temperature Check_Extraction->Time_Temp Method Consider Alternative Method (UAE, MAE) Check_Extraction->Method Partition Optimize Partitioning Check_Purification->Partition Chromatography Refine Chromatography (Column, Solvents) Check_Purification->Chromatography Temp Avoid High Temperatures Check_Stability->Temp Storage Proper Storage (Dark, Cold, Inert Atm.) Check_Stability->Storage

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Fasciculol E Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Fasciculol E using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a toxic lanostane-type triterpenoid found in the mushroom Hypholoma fasciculare[1][2]. Its analysis is crucial in toxicology, natural product chemistry, and pharmacology due to its potential biological activities and toxicity.

Q2: What are the key chemical properties of this compound for LC-MS/MS analysis?

A2: Understanding the chemical properties of this compound is essential for method development.

  • Molecular Formula: C₃₉H₆₅NO₁₁

  • Molecular Weight: 723.9 g/mol

  • Structure: this compound possesses a complex triterpenoid core with multiple hydroxyl groups and an ester-linked amino acid derivative side chain. This structure suggests it is amenable to ionization by electrospray ionization (ESI).

Q3: Which ionization mode, positive or negative, is recommended for this compound detection?

A3: Both positive and negative electrospray ionization (ESI) modes should be evaluated for optimal sensitivity.

  • Positive Ion Mode (ESI+): The presence of a nitrogen atom in the side chain suggests that this compound can be readily protonated to form a [M+H]⁺ ion. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

  • Negative Ion Mode (ESI-): The multiple hydroxyl groups and the carboxylic acid moiety in the side chain can be deprotonated, making the formation of a [M-H]⁻ ion likely. Studies on similar triterpenoids have shown good sensitivity in negative ion mode[3].

Q4: What type of LC column is suitable for separating this compound?

A4: A reversed-phase C18 column is the most common choice for the separation of triterpenoids[3]. A column with a particle size of less than 2 µm (for UHPLC) or between 2.5 and 5 µm (for HPLC) is recommended for good resolution and peak shape.

LC-MS/MS Parameters for this compound

The following parameters are proposed based on the analysis of similar triterpenoid compounds and the chemical structure of this compound. Note: These parameters should be optimized in your laboratory for best performance.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5-10% B, ramp up to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometry (MS) Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Proposed Multiple Reaction Monitoring (MRM) Transitions for this compound

The following MRM transitions are predicted based on the molecular weight of this compound and common fragmentation patterns of triterpenoids, such as the loss of water (H₂O) and fragmentation of the side chain. These transitions require empirical validation and optimization of collision energies.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z) - PredictedCollision Energy (eV) - Starting PointNotes
ESI+ 724.5 [M+H]⁺706.520-30Loss of H₂O
506.430-40Cleavage of the side chain
488.435-45Cleavage of the side chain with H₂O loss
ESI- 722.5 [M-H]⁻704.520-30Loss of H₂O
504.430-40Cleavage of the side chain
218.125-35Fragment of the side chain

Experimental Protocol: Detection of this compound in Mushroom Extracts

  • Sample Preparation:

    • Homogenize 1 g of dried and powdered mushroom sample.

    • Extract with 10 mL of methanol or a mixture of methanol and chloroform (1:1 v/v) by sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process on the pellet.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Acquire data using the proposed LC and MS parameters. It is recommended to first perform a full scan analysis to confirm the presence of the precursor ion of this compound.

    • Subsequently, use the proposed MRM transitions for targeted detection and quantification.

  • Data Analysis:

    • Process the chromatograms to identify the peak corresponding to this compound based on its retention time and specific MRM transition.

    • For quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal for this compound 1. Inefficient extraction. 2. Degradation of the analyte. 3. Incorrect MS parameters. 4. Ion suppression from matrix components.1. Optimize the extraction solvent and procedure. 2. Ensure samples are processed and stored correctly to prevent degradation. 3. Check and optimize ionization source parameters (e.g., temperatures, gas flows, voltages). Infuse a standard solution to tune the instrument. 4. Dilute the sample or improve the sample cleanup procedure. Check for co-eluting matrix components.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or degradation.1. Dilute the sample or reduce the injection volume. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 3. Wash the column with a strong solvent. If the problem persists, replace the column.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Air bubbles in the pump.1. Prepare fresh mobile phases and ensure accurate mixing. 2. Verify that the column oven is maintaining a stable temperature. 3. A slight shift with column age is normal; significant shifts may require column replacement. 4. Purge the LC pumps.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Contaminated LC system or MS source. 3. Leaks in the system.1. Use high-purity, LC-MS grade solvents and additives. 2. Clean the ion source. Flush the LC system with appropriate cleaning solutions. 3. Check for leaks at all connections.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenize Mushroom Sample Extraction Solvent Extraction Homogenization->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter Sample (0.22 µm) Reconstitution->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_tree cluster_no_signal Troubleshooting: No/Low Signal cluster_signal_issue Troubleshooting: Signal Issues Start LC-MS/MS Problem Encountered CheckSignal Is there a signal for the analyte of interest? Start->CheckSignal NoSignal No or Low Signal CheckSignal->NoSignal No SignalOK Signal Present, but Problematic CheckSignal->SignalOK Yes CheckExtraction Verify Extraction Efficiency NoSignal->CheckExtraction CheckPeakShape Evaluate Peak Shape (Tailing/Fronting?) SignalOK->CheckPeakShape CheckMS Optimize MS Parameters CheckExtraction->CheckMS CheckSuppression Investigate Ion Suppression CheckMS->CheckSuppression CheckRT Check Retention Time (Shifting?) CheckPeakShape->CheckRT No PeakShapeBad Address Peak Shape (Solvent, Column) CheckPeakShape->PeakShapeBad Yes RT_Shift Address RT Shift (Mobile Phase, Temp) CheckRT->RT_Shift Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Preventing degradation of Fasciculol E during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Fasciculol E during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a complex triterpenoid steroid isolated from the mushroom Hypholoma fasciculare.[1][2][3][4][5] Like many complex natural products, its intricate structure, featuring multiple hydroxyl groups and an ester linkage, makes it susceptible to degradation under suboptimal experimental conditions.[6][7] Ensuring its stability is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound include:

  • Inappropriate pH: The presence of both weakly acidic and basic functional groups suggests that extreme pH values could catalyze hydrolysis or other degradation reactions.

  • Elevated Temperatures: As with most complex organic molecules, high temperatures can accelerate degradation processes.

  • Light Exposure: While specific photostability data for this compound is unavailable, many complex organic compounds are sensitive to light, which can induce photochemical degradation.

  • Incompatible Solvents: The choice of solvent can significantly impact the stability of this compound.

  • Oxidative Stress: The presence of oxidizing agents or exposure to air over extended periods could lead to oxidation of the hydroxyl groups.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during the handling and use of this compound.

Issue 1: I am seeing unexpected or inconsistent results in my bioassays.

This could be a sign of this compound degradation. Follow these steps to troubleshoot:

  • Verify Stock Solution Integrity:

    • How old is your stock solution? Prepare fresh stock solutions regularly.

    • How was it stored? Refer to the recommended storage conditions in the table below.

    • Consider re-purification: If the stock is old or has been stored improperly, consider re-purifying a small aliquot using High-Performance Liquid Chromatography (HPLC) to assess its purity.

  • Evaluate Experimental Conditions:

    • pH of Buffers: Are you using buffers within the recommended pH range?

    • Temperature Control: Are your experiments conducted at a controlled, cool temperature?

    • Light Exposure: Are you protecting your solutions from direct light?

Issue 2: I am observing a decrease in the concentration of my this compound solution over time.

This indicates degradation of the compound. To mitigate this:

  • Solvent Choice: Ensure you are using a suitable solvent. Based on its chemical properties, a non-polar organic solvent is preferable for long-term storage.

  • Storage Conditions: Adhere strictly to the recommended storage conditions outlined in the table below.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Data Presentation: Physicochemical Properties and Recommended Handling

The following tables summarize key physicochemical data for this compound and provide recommendations for its handling and storage to minimize degradation.

Physicochemical Property Value Source
Molecular Formula C₃₉H₆₅NO₁₁[6]
Molecular Weight 723.9 g/mol [6]
Water Solubility 0.012 g/L[7]
logP 2.35[7]
pKa (Strongest Acidic) 13.63[7]
pKa (Strongest Basic) 4.49[7]
Parameter Recommendation Rationale
Storage Solvent Dimethyl sulfoxide (DMSO) for stock solutions. For intermediate dilutions, use a buffer compatible with your assay.This compound's low water solubility and lipophilic nature (logP > 0) make organic solvents ideal for storage.[7] Methanol has been used for initial extraction from fungal sources.[8]
Storage Temperature Solid: -20°C or -80°CIn Solution: -80°CLower temperatures slow down chemical degradation reactions.
pH Range for Assays 6.0 - 7.5The pKa values suggest that extreme pH could lead to ionization and potential degradation.[7] A neutral pH range is generally safer for maintaining the integrity of complex molecules.
Light Conditions Store in amber vials and protect from direct light during experiments.To prevent potential photodegradation.
Handling Prepare fresh dilutions for each experiment from a frozen stock. Minimize freeze-thaw cycles.Repeated freezing and thawing can introduce moisture and accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general framework for assessing the purity and concentration of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is suitable for separating lipophilic compounds like this compound.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is a good starting point. The exact gradient will need to be optimized.

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance (this will need to be determined empirically, but a range of 200-220 nm is a reasonable starting point for non-conjugated systems).

  • Standard Curve: Prepare a standard curve using a freshly prepared and purified sample of this compound to accurately quantify the concentration in your samples.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Troubleshooting_Workflow start Inconsistent Experimental Results check_stock Check Stock Solution Integrity start->check_stock check_conditions Evaluate Experimental Conditions start->check_conditions fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock If old or improperly stored repurify Re-purify Aliquot via HPLC check_stock->repurify If purity is questionable adjust_ph Adjust Buffer pH to 6.0-7.5 check_conditions->adjust_ph control_temp Control Temperature (Cool) check_conditions->control_temp protect_light Protect from Light check_conditions->protect_light rerun_exp Re-run Experiment fresh_stock->rerun_exp repurify->rerun_exp adjust_ph->rerun_exp control_temp->rerun_exp protect_light->rerun_exp end_success Problem Solved rerun_exp->end_success Results are consistent end_fail Consult Further rerun_exp->end_fail Results are still inconsistent

Caption: Troubleshooting workflow for inconsistent results.

Experimental Workflow for Handling this compound

Experimental_Workflow start Receive Solid this compound prepare_stock Prepare Stock Solution in DMSO start->prepare_stock store_stock Aliquot and Store at -80°C prepare_stock->store_stock thaw Thaw Single Aliquot store_stock->thaw dilute Prepare Working Dilutions in Assay Buffer thaw->dilute experiment Perform Experiment (Protect from Light) dilute->experiment end Data Analysis experiment->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Fasciculol E and Fasciculol F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fasciculol E and Fasciculol F, two structurally related lanostane-type triterpenoid depsipeptides isolated from the poisonous mushroom Hypholoma fasciculare, exhibit a range of biological activities. This guide provides a comparative overview of their known effects, supported by available experimental data and methodologies, to aid in research and drug development endeavors.

Chemical Structures

This compound and Fasciculol F share a common triterpenoid core, with their primary structural difference lying in the position of the nitrogen-containing side chain.

This compound

  • Molecular Formula: C₃₉H₆₅NO₁₁

Fasciculol F

  • The precise molecular formula and a separately confirmed structure for Fasciculol F are not as readily available in the reviewed literature, however, it is described as differing from this compound only by the position of the nitrogen-containing chain.[1]

Comparative Biological Activity

The most pronounced and compared biological activities of this compound and Fasciculol F are their acute toxicity, calmodulin inhibition, and anti-inflammatory effects.

Acute Toxicity

A key differentiator between this compound and Fasciculol F is their acute toxicity, as demonstrated by their median lethal dose (LD₅₀) values in mice when administered intraperitoneally (i.p.).

CompoundLD₅₀ (mg/kg, i.p. in mice)Reference
This compound 50[2]
Fasciculol F 168[2]

This data clearly indicates that This compound is significantly more acutely toxic than Fasciculol F in this animal model.

Calmodulin Inhibition

Both this compound and Fasciculol F have been identified as inhibitors of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.[3] Calmodulin inhibition can disrupt a wide array of cellular processes, including cell proliferation, apoptosis, and inflammation.

While both compounds are known to inhibit calmodulin, a quantitative comparison of their inhibitory potency (e.g., IC₅₀ values) is not available in the currently reviewed scientific literature. Further research is required to determine the relative efficacy of this compound and Fasciculol F as calmodulin inhibitors.

Anti-inflammatory Activity

This compound and Fasciculol F have demonstrated notable anti-inflammatory properties. A key study has shown that both compounds can inhibit the activity of cyclooxygenase-2 (COX-2) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5][6]

  • COX-2 Inhibition: COX-2 is an enzyme that plays a critical role in the inflammatory response by catalyzing the production of prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

  • Nrf2 Activation: The Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes, which can help to mitigate inflammation and oxidative stress.

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀ values) to compare the potency of this compound and Fasciculol F in either COX-2 inhibition or Nrf2 activation.

Signaling Pathways and Experimental Workflows

Nrf2 Activation Pathway

This compound and F are known to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for proteasomal degradation. Upon stimulation by inducers such as this compound and F, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fasciculols This compound / F Keap1_Nrf2 Keap1-Nrf2 Complex Fasciculols->Keap1_Nrf2 Inhibition of interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE sMaf sMaf sMaf->ARE TargetGenes Antioxidant & Cytoprotective Genes ARE->TargetGenes Transcription

Fasciculol-induced Nrf2 activation pathway.
Experimental Workflow: In Vivo Acute Toxicity (LD₅₀) Determination

The determination of the LD₅₀ is a standard procedure in toxicology to assess the acute toxicity of a substance. The following is a generalized workflow based on common practices.

LD50_Workflow start Start acclimatization Animal Acclimatization (e.g., Swiss albino mice) start->acclimatization grouping Randomized Grouping (Control & Treatment Groups) acclimatization->grouping dosing Single Intraperitoneal (i.p.) Administration of this compound or F grouping->dosing observation Observation Period (e.g., 72 hours to 14 days) dosing->observation data_collection Record Mortalities and Clinical Signs of Toxicity observation->data_collection calculation LD50 Calculation (e.g., Probit analysis) data_collection->calculation end End calculation->end

Generalized workflow for LD50 determination.

Experimental Protocols

Acute Toxicity (LD₅₀) in Mice (General Protocol)

The specific protocol used to determine the LD₅₀ values for this compound and F is not detailed in the available literature. However, a general procedure for an acute toxicity study in mice is as follows:

  • Animal Model: Swiss albino mice are a commonly used model. Animals are acclimatized to laboratory conditions for a week before the experiment.[7]

  • Grouping: Animals are randomly divided into control and several dose groups.

  • Dosing: The test compounds (this compound or F) are dissolved in a suitable vehicle and administered as a single intraperitoneal (i.p.) injection. The doses are typically chosen in a geometric progression.[7]

  • Observation: Following administration, the animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days.[7][8]

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD₅₀ value with its confidence limits is calculated using a statistical method such as probit analysis.[9][10]

COX-2 Inhibition Assay (General Protocol)

While a specific protocol for this compound and F is not provided in the literature, a common method for assessing COX-2 inhibitory activity is the fluorometric assay.

  • Reagents: A kit containing human recombinant COX-2, a fluorometric probe, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control is typically used.[1][11]

  • Assay Procedure:

    • The test compounds (this compound or F) at various concentrations are pre-incubated with the COX-2 enzyme.

    • The reaction is initiated by adding arachidonic acid.

    • The COX-2 enzyme converts arachidonic acid to prostaglandin G₂, which is then detected by a fluorometric probe.

    • The fluorescence is measured kinetically using a microplate reader at an excitation/emission wavelength of approximately 535/587 nm.[1][11]

  • Data Analysis: The rate of fluorescence increase is proportional to the COX-2 activity. The percentage of inhibition by the test compounds is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

Conclusion

This compound and Fasciculol F are bioactive compounds with significant toxic, calmodulin inhibitory, and anti-inflammatory properties. The available data indicates that this compound is a more potent acute toxin than Fasciculol F. Both compounds inhibit COX-2 and activate the Nrf2 pathway, suggesting potential for development as anti-inflammatory agents. However, a critical gap exists in the literature regarding the quantitative comparison of their potencies as calmodulin and COX-2 inhibitors. Further research, including the determination of IC₅₀ values and detailed mechanistic studies, is necessary to fully elucidate their therapeutic potential and to understand the structure-activity relationship that governs their differential toxicity and efficacy.

References

A Comparative Guide to Calmodulin Inhibitors: Evaluating Fasciculol E and Other Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of calmodulin (CaM) inhibitors, with a focus on Fasciculol E. Due to the limited availability of quantitative data for this compound, this document also includes information on other well-established calmodulin antagonists to provide a broader context for calmodulin inhibition.

Quantitative Comparison of Calmodulin Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for well-known calmodulin inhibitors, Trifluoperazine and W-7. It is important to note that these values were determined in various experimental systems, which can influence the apparent potency. A standardized assay, such as the one detailed in the experimental protocols section, is necessary for a direct and accurate comparison.

CompoundIC50/ID50 ValueExperimental SystemReference
This compound Not Reported--
Trifluoperazine 28 µMInhibition of L-type Ca2+ currents in Helix aspersa neurons[2]
0.2 µM (ID50)Inhibition of acetylcholine-induced secretion in chromaffin cells
2.2 µM (ID50)Inhibition of K+-induced secretion in chromaffin cells
W-7 8 µMInhibition of transient potassium current in NG108-15 cells[3]

Note: The IC50 value for W-7 was noted by the study authors as possibly being unrelated to its direct calmodulin antagonism.[3]

Experimental Protocols

To determine the IC50 value of a compound for calmodulin inhibition, a calmodulin-dependent enzyme assay is typically employed. The following is a detailed protocol for a calmodulin-dependent phosphodiesterase (PDE1) inhibition assay.

Protocol: Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against calmodulin-dependent PDE1 activity.

Materials:

  • Recombinant human calmodulin

  • Recombinant human phosphodiesterase 1A (PDE1A)

  • Calcium Chloride (CaCl2)

  • Ethylene Glycol Tetraacetic Acid (EGTA)

  • Tris-HCl buffer

  • Bovine Serum Albumin (BSA)

  • Cyclic Adenosine Monophosphate (cAMP)

  • [3H]-cAMP (radiolabeled)

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Preparation of Assay Buffer: Prepare a Tris-HCl buffer (e.g., 40 mM, pH 8.0) containing a fixed concentration of MgCl2 (e.g., 10 mM) and BSA (e.g., 0.1 mg/mL).

  • Calmodulin Activation: In the assay buffer, prepare a solution containing a final concentration of CaCl2 (e.g., 100 µM) and a saturating concentration of calmodulin (e.g., 1 µg/mL). A control reaction without calmodulin or with EGTA (e.g., 1 mM) instead of CaCl2 should be prepared to determine the basal, calmodulin-independent PDE1 activity.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: To each well of a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (or vehicle control)

    • Activated calmodulin solution (or control solution)

    • PDE1A enzyme (a predetermined concentration that results in approximately 10-30% substrate hydrolysis)

  • Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding the substrate mixture containing cAMP and a tracer amount of [3H]-cAMP (final cAMP concentration should be below the Km value, e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of the enzyme activity.

  • Termination of Reaction: Stop the reaction by boiling the plate for 1 minute, followed by cooling on ice.

  • Conversion to Adenosine: Add 5'-nucleotidase to each well and incubate at 30°C for 10 minutes. This will convert the [3H]-AMP product to [3H]-adenosine.

  • Separation of Product: Apply the reaction mixture to an anion-exchange resin (e.g., Dowex). The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine product will remain in the eluate.

  • Quantification: Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Calmodulin-Dependent Calcineurin Signaling Pathway

The following diagram illustrates the activation of the calcineurin signaling pathway, a crucial downstream effector of calmodulin. Calmodulin inhibitors prevent the activation of calcineurin, thereby blocking the dephosphorylation of NFAT and its subsequent translocation to the nucleus.

Calcineurin_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Ca_channel Ca²⁺ Channel Ca_ion ↑ [Ca²⁺]i Ca_channel->Ca_ion Influx Calmodulin Calmodulin (Inactive) Ca_ion->Calmodulin CaM_active Ca²⁺/Calmodulin (Active) Calmodulin->CaM_active 4Ca²⁺ binding Calcineurin Calcineurin (Inactive) CaM_active->Calcineurin Cn_active Calcineurin (Active) Calcineurin->Cn_active Activation NFAT_P NFAT-P Cn_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Inhibitor This compound / Other Inhibitors Inhibitor->CaM_active Inhibition Gene Gene Transcription NFAT_nuc->Gene

Caption: Calmodulin-dependent activation of the calcineurin-NFAT signaling pathway.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of a calmodulin inhibitor using the PDE1 assay.

IC50_Workflow prep Prepare Reagents (Buffer, CaM, PDE1, Inhibitor) plate Plate Reaction Mixture (Buffer, Inhibitor, CaM, PDE1) prep->plate preincubate Pre-incubate at 30°C plate->preincubate start_rxn Add Substrate ([³H]-cAMP) preincubate->start_rxn incubate Incubate at 30°C start_rxn->incubate stop_rxn Stop Reaction (Boiling) incubate->stop_rxn convert Convert [³H]-AMP to [³H]-Adenosine (5'-Nucleotidase) stop_rxn->convert separate Separate Product from Substrate (Anion-Exchange Resin) convert->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze

Caption: Workflow for determining the IC50 of a calmodulin inhibitor.

References

A Comparative Analysis of Fasciculol E and W-7 as Calmodulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fasciculol E, a natural triterpenoid, and W-7, a well-established synthetic compound, as inhibitors of calmodulin (CaM). Calmodulin is a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Its inhibition is a key area of research for understanding and potentially treating a variety of diseases. This document aims to present a comprehensive overview of their mechanisms, available inhibitory data, and the experimental protocols required for their study.

Introduction to Calmodulin and its Inhibition

Calmodulin is a highly conserved calcium sensor protein in eukaryotic cells. Upon binding to intracellular Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins. These include protein kinases, phosphatases, phosphodiesterases, and ion channels, thereby modulating critical cellular processes such as cell cycle progression, proliferation, apoptosis, and smooth muscle contraction.

Inhibitors of calmodulin are invaluable tools for dissecting Ca2+/CaM-mediated signaling pathways and represent potential therapeutic agents for various disorders, including cancer and cardiovascular diseases. These inhibitors typically function by binding to the hydrophobic pockets on calmodulin that are exposed upon Ca2+ binding, thereby preventing its interaction with target proteins.

Comparative Overview: this compound vs. W-7

This guide focuses on two distinct calmodulin inhibitors:

  • This compound: A natural triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare. The toxicity of this mushroom is attributed, at least in part, to its fasciculol constituents, which have been identified as calmodulin inhibitors.[1]

  • W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide): A well-characterized, cell-permeable naphthalenesulfonamide derivative that acts as a potent and reversible antagonist of calmodulin. It is widely used as a standard experimental tool for studying calmodulin-dependent processes.

Mechanism of Action

Both this compound and W-7 are believed to exert their inhibitory effects by binding to calmodulin in a calcium-dependent manner.

W-7 has been shown to interact with the hydrophobic domains of calmodulin that are exposed upon calcium binding. This competitive binding prevents calmodulin from activating its target enzymes, such as myosin light chain kinase and Ca2+-calmodulin-dependent phosphodiesterase.[2] The binding of W-7 to each of the two domains of calmodulin has been structurally characterized, providing a clear basis for its inhibitory mechanism.[2]

The precise molecular interactions between This compound and calmodulin have not been as extensively studied as those of W-7. However, as a member of the fasciculol family of natural products, it is presumed to share a similar mechanism of action, involving binding to the hydrophobic regions of Ca2+-activated calmodulin.

Quantitative Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of this compound and W-7 is challenging due to the limited availability of specific IC50 values for this compound in the scientific literature. However, extensive data exists for W-7 against various calmodulin-dependent enzymes.

InhibitorTarget EnzymeIC50 ValueReference
W-7 Ca2+-Calmodulin-Dependent Phosphodiesterase28 µM[3]
Myosin Light Chain Kinase (MLCK)51 µM[3]
This compound Calmodulin-Dependent EnzymesNot available in the searched literature

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

The inhibition of calmodulin by compounds like this compound and W-7 can impact numerous downstream signaling pathways. A simplified representation of the calmodulin signaling pathway and the point of inhibition is provided below.

Calmodulin_Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Calcium Signaling cluster_2 Inhibition cluster_3 Downstream Effectors Stimulus e.g., Neurotransmitter, Growth Factor Ca_influx Ca²⁺ Influx / Release Stimulus->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM CaM_active Ca²⁺/CaM Complex (Active) CaM->CaM_active Ca²⁺ binding Target_Enzymes Target Proteins (e.g., PDE1, MLCK, Calcineurin) CaM_active->Target_Enzymes Activation Inhibitor This compound or W-7 Inhibitor->CaM_active Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Contraction, Inflammation) Target_Enzymes->Cellular_Response

Caption: Calmodulin signaling pathway and point of inhibition.

A typical experimental workflow to determine the inhibitory activity of a compound on calmodulin is depicted below. This workflow often involves a calmodulin-dependent enzyme assay.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis Reagents Prepare Reagents: - Calmodulin - Ca²⁺ - Target Enzyme (e.g., PDE1) - Substrate (e.g., cAMP) - Inhibitor (this compound or W-7) Incubation Incubate CaM, Ca²⁺, and Inhibitor Reagents->Incubation Reaction_start Add Target Enzyme and Substrate Incubation->Reaction_start Measurement Measure Enzyme Activity (e.g., rate of substrate conversion) Reaction_start->Measurement Data_analysis Calculate % Inhibition Measurement->Data_analysis IC50_determination Determine IC50 Value Data_analysis->IC50_determination

Caption: Workflow for a calmodulin inhibition assay.

Experimental Protocols

To facilitate further research, two common experimental protocols for assessing calmodulin inhibition are provided below.

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of an inhibitor to block the calmodulin-dependent activation of phosphodiesterase 1 (PDE1), an enzyme that hydrolyzes cyclic nucleotides (cAMP or cGMP).

Materials:

  • Purified calmodulin

  • Purified bovine brain PDE1

  • Calcium Chloride (CaCl₂)

  • EGTA

  • Tris-HCl buffer

  • Cyclic AMP (cAMP) or Cyclic GMP (cGMP)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Inhibitor (this compound or W-7) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, calmodulin, and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to calmodulin.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of PDE1 and the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubation: Incubate the reaction at 30°C for a specific time period (e.g., 20 minutes) during which the enzyme is active.

  • Reaction Termination: Stop the reaction by boiling the samples for 1 minute.

  • Nucleotidase Treatment: After cooling, add snake venom nucleotidase to convert the product of the PDE1 reaction (5'-AMP or 5'-GMP) into adenosine or guanosine.

  • Separation: Separate the resulting radiolabeled nucleoside from the unreacted substrate using an ion-exchange resin.

  • Quantification: Measure the radioactivity of the eluted nucleoside using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This assay directly measures the binding of an inhibitor to calmodulin by monitoring the displacement of a fluorescently labeled calmodulin ligand.

Materials:

  • Purified calmodulin

  • Fluorescently labeled calmodulin probe (e.g., a fluorescent derivative of W-7 or a fluorescently labeled calmodulin-binding peptide)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Inhibitor (this compound or W-7)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Plate Preparation: In a microplate, add the assay buffer, a fixed concentration of calmodulin, and the fluorescently labeled calmodulin probe.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The binding of the inhibitor to calmodulin will displace the fluorescent probe, leading to a decrease in fluorescence polarization. Calculate the percentage of inhibition based on the change in polarization and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Both this compound and W-7 are valuable tools for studying the multifaceted roles of calmodulin in cellular physiology. W-7 is a well-characterized and commercially available inhibitor with established IC50 values, making it a reliable standard for calmodulin inhibition studies. This compound represents a naturally occurring calmodulin inhibitor with potential for further investigation. While its qualitative inhibitory activity is recognized, the lack of quantitative data, such as an IC50 value, highlights an area for future research. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the calmodulin inhibitory properties of this compound and other novel compounds, thereby contributing to a deeper understanding of calmodulin-mediated signaling and the development of new therapeutic strategies.

References

A Comparative Analysis of the Anti-inflammatory Potency of Fasciculol E and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, both natural compounds and established synthetic drugs offer valuable avenues for research. This guide provides a detailed comparison of the anti-inflammatory properties of Fasciculol E, a natural steroid derived from the mushroom Hypholoma lateritium, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, potency, and the experimental frameworks used to evaluate them.

Quantitative Data on Anti-inflammatory Activity

A direct comparative study quantifying the anti-inflammatory potency of this compound and indomethacin has not been identified in the current body of scientific literature. However, individual studies have established their inhibitory effects on key inflammatory mediators. While a specific IC50 value for this compound's inhibition of cyclooxygenase-2 (COX-2) is not available, its "notable inhibitory properties" have been documented.[1][2] In contrast, indomethacin's inhibitory concentrations have been extensively studied, though values vary depending on the experimental setup.

CompoundTargetAssay SystemIC50 Value
Indomethacin COX-1Ovine18 nM
COX-2Ovine26 nM
COX-1Human230 nM
COX-2Human630 nM
COX-1Not Specified0.1 µg/mL
COX-2Not Specified5 µg/mL
IL-1α-induced PGE2 releaseHuman Synovial Cells5.5 ± 0.1 nM
This compound COX-2Murine Macrophages (RAW 264.7)Not Quantified

Table 1: Summary of In Vitro Inhibitory Concentrations (IC50) for Indomethacin and Reported Activity for this compound.

Mechanisms of Anti-inflammatory Action

This compound and indomethacin employ distinct molecular mechanisms to exert their anti-inflammatory effects.

This compound: This natural steroid exhibits a dual mechanism of action. It is known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2] Additionally, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a transcription factor that plays a critical role in the antioxidant defense system, and its activation can lead to the suppression of oxidative stress-induced inflammation.

Indomethacin: As a non-selective NSAID, indomethacin's primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes.[3] By blocking these enzymes, it effectively reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Beyond COX inhibition, indomethacin has also been shown to influence the migration of leukocytes to inflamed tissues and to stabilize lysosomal membranes, further contributing to its anti-inflammatory profile.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound and indomethacin.

Fasciculol_E_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Inflammatory_Stimuli->COX2 Fasciculol_E This compound Fasciculol_E->COX2 Inhibition Keap1 Keap1 Fasciculol_E->Keap1 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress Reduced_Oxidative_Stress->Inflammation Suppression

Caption: Mechanism of action for this compound.

Indomethacin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Indomethacin Indomethacin Indomethacin->COX1 Inhibition Indomethacin->COX2 Inhibition Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Mucosal Protection Prostaglandins_COX1->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_COX1->Platelet_Aggregation Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Pre_treatment Pre-treat with Test Compound Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for a Defined Period LPS_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Griess_Assay Griess Assay for Nitric Oxide Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot for COX-2 Expression Cell_Lysis->Western_Blot Data_Analysis Data Analysis and IC50 Calculation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Quantitative Analysis of Fasciculols in Mushroom Extracts: A Comparative Guide to HPLC-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of High-Performance Liquid Chromatography (HPLC) techniques for the quantification of fasciculols, a group of bioactive triterpenoids found in various mushroom species. This guide provides a comparative analysis of different HPLC methods, detailed experimental protocols, and insights into the biological significance of these compounds.

Fasciculols are a class of lanostane-type triterpenoids predominantly found in mushrooms of the genus Hypholoma (formerly Naematoloma), such as the toxic sulfur tuft mushroom (Hypholoma fasciculare). These compounds have garnered significant interest in the scientific community due to their potent biological activities, including anti-inflammatory and cytotoxic effects. Accurate and precise quantification of fasciculols in mushroom extracts is crucial for pharmacological studies, quality control of natural products, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity.

This guide explores the methodologies for the quantitative analysis of fasciculols, comparing different HPLC approaches and presenting the available data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods: HPLC-UV vs. HPLC-MS

The two most common HPLC detection methods for the analysis of non-volatile secondary metabolites like fasciculols are Ultraviolet (UV) detection and Mass Spectrometry (MS). Each technique presents distinct advantages and limitations.

FeatureHPLC-UVHPLC-MS/MS
Principle Measures the absorbance of UV light by the analyte.Measures the mass-to-charge ratio of the analyte and its fragments.
Selectivity Moderate. Relies on the compound having a UV chromophore and chromatographic separation for identification.High. Provides structural information based on molecular weight and fragmentation patterns, enabling definitive identification.
Sensitivity Generally lower, suitable for moderately concentrated samples.High to very high. Ideal for trace-level analysis.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires a moderate level of operator skill.Requires a higher level of operator expertise for method development and data interpretation.
Confirmation Provides retention time and UV spectrum for tentative identification.Provides retention time, precursor ion mass, and product ion fragmentation patterns for confident identification.

While HPLC-UV is a robust and cost-effective method for routine analysis, HPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for complex matrices and trace-level quantification. The choice of method will ultimately depend on the specific research goals, sample complexity, and available resources.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable quantitative analysis. Below are generalized protocols for sample preparation and HPLC analysis, which should be optimized for the specific fasciculol and mushroom matrix under investigation.

Sample Preparation: Extraction of Fasciculols

A robust extraction method is critical to ensure the efficient recovery of fasciculols from the fungal matrix.

  • Mushroom Material : Fresh or dried fruiting bodies of the mushroom are collected. If using fresh material, it should be freeze-dried to determine the dry weight and to preserve the chemical integrity of the compounds.

  • Grinding : The dried mushroom material is finely ground into a homogenous powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered mushroom is extracted with an organic solvent. Methanol is a commonly used solvent for the extraction of triterpenoids from fungi. The extraction can be performed at room temperature with agitation or by using techniques such as sonication or Soxhlet extraction to improve efficiency.

  • Filtration and Concentration : The extract is filtered to remove solid mushroom debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning (Optional) : For cleaner samples, the crude extract can be dissolved in a methanol-water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids, followed by extraction with a solvent of intermediate polarity, such as chloroform or ethyl acetate, where the fasciculols will preferentially partition.

  • Final Preparation : The final extract is dried and then reconstituted in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration for HPLC analysis.

HPLC Method for Fasciculol Analysis

While a universally standardized method for all fasciculols is not established, the following parameters, based on the analysis of similar triterpenoids, can serve as a starting point for method development.

HPLC-UV Method Parameters (Hypothetical)

ParameterSpecification
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B; 30-31 min, 95-50% B; 31-35 min, 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 30 °C

LC-MS/MS Method Parameters (Hypothetical)

ParameterSpecification
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Optimized based on the specific fasciculols being analyzed.
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for each fasciculol of interest would need to be determined.

Quantitative Data

Currently, there is a scarcity of published, comprehensive quantitative data on the concentrations of various fasciculols across different mushroom species and extracts. The available literature primarily focuses on the isolation and structural elucidation of these compounds. However, one study on Hypholoma lateritium did isolate several fasciculols, including fasciculic acid B, fasciculol E, fasciculol C, and fasciculol F, and investigated their biological activity. Future research is needed to establish a quantitative database of fasciculol content in various fungal sources.

Biological Activity and Signaling Pathways

Fasciculols have been shown to possess significant anti-inflammatory properties. Studies on extracts from Hypholoma lateritium and its isolated fasciculols have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Experimental Workflow for Fasciculol Analysis

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Mushroom Mushroom Sample (e.g., Hypholoma sp.) Grinding Grinding Mushroom->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Optional Purification (Solvent Partitioning) Filtration->Purification Final_Extract Final Extract Purification->Final_Extract HPLC HPLC System Final_Extract->HPLC Injection Detector Detection (UV or MS) HPLC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for the quantitative analysis of fasciculols.

Fasciculol Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_nrf2 Nrf2 Activation Fasciculols Fasciculols COX2 COX-2 Fasciculols->COX2 Inhibition Nrf2 Nrf2 Fasciculols->Nrf2 Activation (Dissociation from Keap1) Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection & Reduced Inflammation Antioxidant_Enzymes->Cellular_Protection Nrf2_Keap1 Nrf2-Keap1 Complex

Caption: Proposed anti-inflammatory signaling pathway of fasciculols.

Conclusion

The quantitative analysis of fasciculols in mushroom extracts is a developing field with significant potential for drug discovery and natural product chemistry. While HPLC-based methods are the gold standard, there is a need for the development and validation of standardized protocols to ensure data comparability across different studies. The potent anti-inflammatory activity of fasciculols, mediated through the inhibition of COX-2 and activation of the Nrf2 pathway, underscores the importance of further research into these fascinating fungal metabolites. This guide provides a foundational framework for researchers to approach the quantitative analysis of fasciculols and to explore their therapeutic potential.

References

Comparative Toxicity of Fasciculol Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of various fasciculol compounds isolated from mushrooms of the Hypholoma genus. The information is intended for researchers, scientists, and drug development professionals interested in the toxicological profiles of these natural products.

Data Presentation: Comparative Toxicity

The following table summarizes the available quantitative and qualitative toxicity data for different fasciculol compounds.

CompoundTest Organism/SystemRoute of AdministrationToxicity MetricValueReference
Fasciculol E MouseIntraperitonealLD5050 mg/kg[1][2]
Fasciculol F MouseIntraperitonealLD50168 mg/kg[1][2]
Fasciculol C Bdelloid RotiferIn vitro-Toxic effect with feeding[3]
Fasciculol A Chinese Cabbage SeedlingIn vitro-Growth Inhibition[4]
Fasciculol B Chinese Cabbage SeedlingIn vitro-Growth Inhibition[4]

Mechanism of Action

Several fasciculol compounds, including fasciculols B, C, E, and F, have been identified as calmodulin inhibitors.[1][5] Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes. By inhibiting calmodulin, fasciculols can disrupt calcium-dependent signaling pathways, leading to cellular dysfunction and toxicity.

Experimental Protocols

Acute Toxicity Study in Mice (Intraperitoneal LD50)

This protocol is a generalized representation of a typical intraperitoneal LD50 study in mice, as the full experimental details from the original study on fasciculols E and F were not available.

Objective: To determine the median lethal dose (LD50) of a substance after a single intraperitoneal injection in mice.

Animals: Healthy, young adult mice of a specific strain (e.g., BALB/c), weighing between 20-30g, are used. Animals are housed in standard laboratory conditions with access to food and water ad libitum.

Procedure:

  • Dose Preparation: The test substance (e.g., this compound or F) is dissolved or suspended in a suitable vehicle (e.g., saline or a vehicle with low toxicity). A range of doses is prepared.

  • Dose Administration: Animals are divided into groups, with a sufficient number of animals per group (e.g., 5-10). Each group receives a single intraperitoneal (i.p.) injection of a specific dose of the test substance. A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) after administration.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is then calculated using a statistical method, such as the Probit analysis.

Bdelloid Rotifer Toxicity Assay

This protocol is based on the study that investigated the toxicity of Fasciculol C.

Objective: To assess the toxicity of a compound on the viability of bdelloid rotifers.

Organism: Bdelloid rotifers are used as the test organism.

Procedure:

  • Culture: Rotifers are cultured in a suitable medium (e.g., spring water) and fed with a food source like yeast.

  • Test Preparation: The test compound (e.g., Fasciculol C) is dissolved in a solvent (e.g., DMSO) and then diluted to the final test concentration in the rotifer medium.

  • Exposure: A defined number of rotifers are exposed to different concentrations of the test compound in multi-well plates. A control group is exposed to the vehicle only. The assay can be performed with or without a food source to assess its influence on toxicity.

  • Observation: The viability and behavior of the rotifers are observed over a specific period (e.g., 72 hours).

  • Data Analysis: The percentage of viable rotifers at each concentration is determined and compared to the control group to assess the toxic effect of the compound.

Seedling Growth Inhibition Assay

This is a general protocol for assessing the phytotoxicity of compounds.

Objective: To evaluate the inhibitory effect of a compound on the growth of seedlings.

Plant Material: Seeds of a model plant, such as Chinese cabbage (Brassica rapa subsp. pekinensis), are used.

Procedure:

  • Seed Sterilization and Germination: Seeds are surface-sterilized and germinated on a suitable medium (e.g., agar) in petri dishes.

  • Test Compound Application: The test compounds (e.g., Fasciculol A and B) are incorporated into the growth medium at various concentrations. A control group is grown on a medium without the test compounds.

  • Incubation: The petri dishes are incubated under controlled conditions of light and temperature.

  • Measurement: After a specific period of growth, the root and/or shoot length of the seedlings is measured.

  • Data Analysis: The growth of seedlings in the presence of the test compounds is compared to the growth of the control seedlings to determine the extent of growth inhibition.

Mandatory Visualization

Signaling Pathway Diagram

G Proposed Signaling Pathway for Fasciculol-Induced Toxicity cluster_extracellular Extracellular cluster_cellular Cellular cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Fasciculol Fasciculol Calmodulin Calmodulin Fasciculol->Calmodulin Inhibition CaMKII CaMKII Calmodulin->CaMKII Activation JNK JNK CaMKII->JNK Activation Mitochondrion Mitochondrion JNK->Mitochondrion Activation Fas_Receptor Fas_Receptor JNK->Fas_Receptor Upregulation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosis_Intrinsic Apoptosis Cytochrome_c->Apoptosis_Intrinsic Apoptosis_Extrinsic Apoptosis Fas_Receptor->Apoptosis_Extrinsic

Caption: Proposed mechanism of fasciculol-induced apoptosis via calmodulin inhibition.

Experimental Workflow Diagrams

G Workflow for Intraperitoneal LD50 Study in Mice Dose_Preparation Dose Preparation Animal_Grouping Animal Grouping Dose_Preparation->Animal_Grouping IP_Injection Intraperitoneal Injection Animal_Grouping->IP_Injection Observation Observation (Toxicity & Mortality) IP_Injection->Observation Data_Analysis Data Analysis (LD50 Calculation) Observation->Data_Analysis

Caption: Generalized workflow for an intraperitoneal LD50 toxicity study.

G Workflow for Bdelloid Rotifer Toxicity Assay Rotifer_Culture Rotifer Culture Exposure Exposure of Rotifers Rotifer_Culture->Exposure Compound_Preparation Test Compound Preparation Compound_Preparation->Exposure Observation_Viability Observation (Viability) Exposure->Observation_Viability Data_Analysis_Toxicity Data Analysis (Toxicity Assessment) Observation_Viability->Data_Analysis_Toxicity

Caption: Workflow for assessing toxicity using a bdelloid rotifer assay.

G Workflow for Seedling Growth Inhibition Assay Seed_Germination Seed Germination Compound_Application Application of Test Compound Seed_Germination->Compound_Application Incubation Incubation Compound_Application->Incubation Growth_Measurement Measurement of Seedling Growth Incubation->Growth_Measurement Data_Analysis_Inhibition Data Analysis (Growth Inhibition) Growth_Measurement->Data_Analysis_Inhibition

Caption: General workflow for a seedling growth inhibition assay.

References

A Comparative Guide to the Structure-Activity Relationship of Fasciculol E Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fasciculols, a class of tetracyclic triterpenoid natural products isolated from the poisonous mushroom Hypholoma fasciculare, have garnered interest for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Fasciculol E and its derivatives, focusing on their anti-inflammatory and toxic properties. While quantitative data for a comprehensive SAR analysis is limited in the public domain, this guide summarizes the available experimental findings to inform future research and drug discovery efforts.

Comparative Biological Activities of Fasciculol Derivatives
CompoundStructureCOX-2 Inhibition (in LPS-stimulated RAW 264.7 cells)[1]Nrf2 Activation (in RAW 264.7 cells)[1]Calmodulin InhibitionToxicity
This compound [Image of this compound structure]Demonstrated inhibitory properties on COX-2 levels.[1]Capable of stimulating the Nrf2 pathway.[1]Known calmodulin inhibitor.[2]LD50 (i.p. in mice): 50 mg/kg.[2]
Fasciculol C [Image of Fasciculol C structure]Demonstrated notable inhibitory properties on COX-2 levels.[1]Showed the highest stimulation of the Nrf2 pathway among the tested compounds.[1]Not explicitly stated, but fasciculols are generally known as calmodulin inhibitors.[2]Not explicitly stated.
Fasciculol F [Image of Fasciculol F structure]Demonstrated inhibitory properties on COX-2 levels.[1]Capable of stimulating the Nrf2 pathway.[1]Known calmodulin inhibitor.[2]LD50 (i.p. in mice): 168 mg/kg.[2]
Fasciculic Acid B [Image of Fasciculic Acid B structure]Demonstrated inhibitory properties on COX-2 levels.[1]Capable of stimulating the Nrf2 pathway.[1]Potent calmodulin antagonist.Not explicitly stated.

Key Observations on Structure-Activity Relationship (Qualitative):

  • Hydroxylation Pattern: Fasciculol C, which possesses an additional hydroxyl group compared to this compound, exhibited the most potent Nrf2 activation, suggesting that the degree and position of hydroxylation may be crucial for this activity.[1]

  • Esterification: The presence of an ester group, as seen in Fasciculol F (an ester of this compound), appears to decrease the acute toxicity compared to this compound.[2]

  • Carboxylic Acid Moiety: Fasciculic Acid B, which features a carboxylic acid group, demonstrates both anti-inflammatory (COX-2 inhibition, Nrf2 activation) and potent calmodulin antagonistic properties.[1]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory procedures and the information available in the cited literature.

Cyclooxygenase-2 (COX-2) Inhibition Assay in RAW 264.7 Cells

This protocol outlines the determination of the inhibitory effect of Fasciculol derivatives on COX-2 protein expression in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of the Fasciculol derivatives for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression.

  • Western Blot Analysis:

    • After the incubation period, cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a standard method like the BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for COX-2. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

  • Data Analysis: The expression level of COX-2 is normalized to the loading control. The inhibitory effect of the compounds is determined by comparing the COX-2 levels in treated cells to those in LPS-stimulated cells without treatment.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation Assay

This protocol describes the assessment of Nrf2 activation by measuring its nuclear translocation in response to treatment with Fasciculol derivatives.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured as described above. Cells are treated with different concentrations of the Fasciculol derivatives for a defined time.

  • Nuclear and Cytoplasmic Fractionation:

    • Following treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Protein concentrations of the nuclear and cytoplasmic fractions are determined.

    • Equal amounts of nuclear protein are subjected to SDS-PAGE and Western blotting as described for the COX-2 assay.

    • The membrane is probed with a primary antibody specific for Nrf2. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker are used to ensure the purity of the fractions.

  • Data Analysis: The level of Nrf2 in the nuclear fraction is quantified and normalized to the nuclear loading control. An increase in nuclear Nrf2 in treated cells compared to untreated cells indicates Nrf2 activation.

Calmodulin (CaM) Inhibition Assay

This is a general protocol for assessing the calmodulin antagonistic activity of compounds.

  • Principle: The assay is based on the ability of calmodulin to activate a target enzyme, such as phosphodiesterase 1 (PDE1). Calmodulin antagonists will inhibit this activation.

  • Procedure:

    • A reaction mixture is prepared containing a buffer, Ca2+, calmodulin, and the target enzyme (e.g., PDE1).

    • The substrate for the enzyme (e.g., cAMP for PDE1) is added to initiate the reaction.

    • The activity of the enzyme is measured by quantifying the product of the reaction (e.g., AMP).

    • To test for inhibition, the Fasciculol derivatives are pre-incubated with calmodulin before the addition of the enzyme and substrate.

  • Data Analysis: The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activation, can then be determined.

Signaling Pathway and Experimental Workflow Diagrams

Anti-Inflammatory Signaling Pathway of Fasciculol Derivatives

The following diagram illustrates the proposed mechanism of anti-inflammatory action of Fasciculol derivatives, involving the inhibition of the pro-inflammatory COX-2 pathway and the activation of the antioxidant Nrf2 pathway.

G Proposed Anti-Inflammatory Mechanism of Fasciculol Derivatives LPS LPS NFkB NF-κB Activation LPS->NFkB Activates COX2 COX-2 Expression NFkB->COX2 PGs Prostaglandins (Inflammation) COX2->PGs Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE ARE-mediated Gene Expression (e.g., HO-1) Nrf2->ARE Fasciculol Fasciculol Derivatives Fasciculol->COX2 Inhibits Fasciculol->Keap1_Nrf2 Promotes Dissociation

Caption: Proposed mechanism of Fasciculol derivatives' anti-inflammatory action.

Experimental Workflow for Evaluating Anti-Inflammatory Activity

This diagram outlines the general experimental procedure for assessing the anti-inflammatory properties of Fasciculol derivatives.

G Workflow for Anti-Inflammatory Activity Assessment cluster_0 Cell Culture & Treatment cluster_1 Analysis of Inflammatory Markers cluster_2 Analysis of Antioxidant Response cluster_3 Data Analysis A Seed RAW 264.7 Cells B Pre-treat with Fasciculol Derivatives A->B C Stimulate with LPS B->C D Cell Lysis & Protein Extraction C->D F Nuclear & Cytoplasmic Fractionation C->F E Western Blot for COX-2 D->E H Quantify Protein Levels E->H G Western Blot for Nuclear Nrf2 F->G G->H I Compare Treated vs. Control H->I J Determine Inhibitory/Activatory Effects I->J

Caption: Experimental workflow for assessing anti-inflammatory effects.

References

Unraveling the Signal Transduction Maze: A Comparative Guide to the Cross-Reactivity of Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fasciculol E, a toxic lanostane-type triterpenoid isolated from the sulfur tuft mushroom (Hypholoma fasciculare), has garnered scientific interest for its potent biological activities. While its primary mechanism of toxicity is attributed to the inhibition of calmodulin, recent studies have unveiled its capacity to modulate key inflammatory and antioxidant signaling pathways. This guide provides a comprehensive comparison of the known interactions of this compound with various signaling pathways, supported by experimental data and detailed methodologies. A key focus is to highlight the current landscape of knowledge and underscore areas ripe for future investigation, particularly concerning its cross-reactivity with other central cellular signaling cascades.

Known Signaling Pathway Interactions of this compound

This compound has been experimentally demonstrated to interact with the following signaling pathways:

  • Calmodulin (CaM) Signaling: this compound is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that acts as a key transducer in numerous cellular signaling events.[1] By binding to calmodulin, this compound can disrupt the downstream signaling cascades that regulate processes such as cell proliferation, apoptosis, and smooth muscle contraction.

  • Cyclooxygenase-2 (COX-2) Pathway: In studies utilizing RAW 264.7 macrophage cells, this compound has been shown to inhibit the expression of COX-2, a key enzyme in the inflammatory response responsible for the synthesis of prostaglandins.[2] This anti-inflammatory activity suggests a potential therapeutic application for this compound in inflammatory disorders.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The same studies that demonstrated COX-2 inhibition also revealed that this compound can activate the Nrf2 signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the expression of a battery of cytoprotective genes, suggesting a role in cellular defense against oxidative stress.

Cross-Reactivity with Other Major Signaling Pathways: An Uncharted Territory

A thorough review of the current scientific literature reveals a significant gap in our understanding of this compound's cross-reactivity with other major signaling pathways. To date, no published studies have directly investigated the effects of this compound on the following critical signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This lack of data presents a crucial area for future research. Given the intricate and often overlapping nature of cellular signaling, it is plausible that this compound's known activities could indirectly influence these pathways. For instance, the inhibition of COX-2 and activation of Nrf2 are known to have crosstalk with the NF-κB and MAPK pathways. However, without direct experimental evidence, any potential interactions remain speculative.

Comparative Data Summary

The following table summarizes the known and unknown interactions of this compound with key signaling pathways.

Signaling PathwayInteraction with this compoundSupporting Evidence
Calmodulin (CaM) Inhibition Biochemical assays demonstrating direct inhibition.[1]
COX-2 Inhibition Western blot analysis in LPS-stimulated RAW 264.7 cells.[2]
Nrf2 Activation Western blot analysis in LPS-stimulated RAW 264.7 cells.[2]
MAPK Not Reported No published studies to date.
PI3K/Akt Not Reported No published studies to date.
NF-κB Not Reported No published studies to date.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the information available in the cited literature.

Calmodulin (CaM) Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on calmodulin activity.

Materials:

  • Purified Calmodulin

  • Calmodulin-dependent enzyme (e.g., Calcineurin or CaM Kinase II)

  • Substrate for the CaM-dependent enzyme (e.g., a phosphopeptide)

  • This compound

  • Assay buffer (specific to the enzyme used)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for kinases)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified calmodulin, and the calmodulin-dependent enzyme.

  • Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at room temperature to allow for the binding of this compound to calmodulin.

  • Initiate the enzymatic reaction by adding the substrate and ATP (if a kinase is used).

  • Incubate the reaction for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction and measure the enzyme activity using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

COX-2 Inhibition Assay in RAW 264.7 Cells

This protocol outlines the steps to determine the effect of this compound on COX-2 expression in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against COX-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, wash the cells with PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for COX-2.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative expression of COX-2.

Nrf2 Activation Assay in RAW 264.7 Cells

This protocol details the method to assess the activation of the Nrf2 pathway by this compound in LPS-stimulated macrophage cells.[2]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • LPS

  • This compound

  • PBS

  • Nuclear and cytoplasmic extraction buffers

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described in the COX-2 inhibition assay protocol.

  • After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction buffers.

  • Measure the protein concentration in both the nuclear and cytoplasmic fractions.

  • Perform Western blotting on both fractions as described previously.

  • Probe the membranes with a primary antibody against Nrf2.

  • Probe the nuclear fraction membrane with an antibody against a nuclear loading control (e.g., Lamin B1) and the cytoplasmic fraction membrane with an antibody against a cytoplasmic loading control (e.g., GAPDH).

  • Detect and quantify the Nrf2 protein levels in both fractions. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates pathway activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling interactions of this compound and the experimental workflow for assessing its activity.

cluster_fasciculol This compound cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Fasciculol_E This compound Calmodulin Calmodulin Fasciculol_E->Calmodulin Inhibits COX2 COX-2 Fasciculol_E->COX2 Inhibits Nrf2 Nrf2 Fasciculol_E->Nrf2 Activates Inflammation Inflammation COX2->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Known signaling interactions of this compound.

cluster_workflow Experimental Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate harvest Harvest Cells & Lyse stimulate->harvest protein_assay Protein Quantification harvest->protein_assay western_blot Western Blot Analysis protein_assay->western_blot analysis Data Analysis western_blot->analysis

Caption: Workflow for assessing this compound's activity.

Conclusion and Future Directions

This compound presents a fascinating pharmacological profile with demonstrated inhibitory effects on calmodulin and COX-2, alongside a potent ability to activate the Nrf2 antioxidant pathway. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory and cytoprotective agents. However, the current understanding of its molecular interactions is far from complete. The conspicuous absence of data on its cross-reactivity with fundamental signaling pathways such as MAPK, PI3K/Akt, and NF-κB represents a critical knowledge gap. Future research should prioritize a comprehensive screening of this compound against a broader panel of signaling pathways to fully elucidate its mechanism of action and to identify any potential off-target effects. Such studies are imperative for a thorough assessment of its therapeutic potential and for guiding the development of safer and more effective derivatives.

References

A Comparative Analysis of Fasciculol E and Other Natural Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural products. Among these, Fasciculol E, a steroidal compound isolated from the mushroom Hypholoma lateritium, has demonstrated notable anti-inflammatory properties. This guide provides a comparative benchmark of this compound against other well-characterized natural anti-inflammatory agents, supported by available experimental data.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. The Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress, which is closely linked to inflammation.

Other natural compounds also target these and other inflammatory pathways. For instance, curcumin, the active component of turmeric, and resveratrol, found in grapes and other plants, are known to inhibit COX-2 and modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Quantitative Comparison of Anti-Inflammatory Activity

To provide a clear comparison of the potency of these natural agents, the following table summarizes their half-maximal inhibitory concentration (IC50) values for COX-2 inhibition. Lower IC50 values indicate greater potency. It is important to note that while this compound has been shown to have "notable inhibitory properties on COX-2," a specific IC50 value is not available in the reviewed literature.[1][2][3]

CompoundNatural SourceCOX-2 Inhibition IC50 (µM)
This compound Hypholoma lateritium (Mushroom)Data not available
Curcumin Curcuma longa (Turmeric)~20 (for reduction of secreted IL-6 and PGE2)
Resveratrol Vitis vinifera (Grapes), Polygonum cuspidatum0.996 - 60 (Varies by assay)
Syringic Acid Elaphomyces granulatus (Truffle)0.4
Syringaldehyde Elaphomyces granulatus (Truffle)3.5
Senkyunolide O Notopterygium incisum (Qianghuo)5
Cryptotanshinone Salvia miltiorrhiza (Danshen)22

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols used to assess the anti-inflammatory activity of natural compounds.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Principle: The assay typically measures the production of prostaglandin E2 (PGE2), a primary product of the COX-2 enzyme, from its substrate, arachidonic acid. The inhibition of PGE2 production in the presence of the test compound is quantified.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme and a solution of arachidonic acid are prepared.

  • Incubation: The COX-2 enzyme is pre-incubated with the test compound (e.g., this compound, curcumin) at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Reaction Termination: After a specific incubation period, the reaction is stopped, often by the addition of an acid.

  • Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated immune cells.

Principle: Macrophages, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

General Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Stimulation and Treatment: The cells are treated with the test compound at various concentrations and then stimulated with LPS.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The Griess reagent is added to the supernatant, which reacts with nitrite to produce a colored azo compound.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the nitrite concentration is determined from a standard curve.

  • Inhibition Calculation: The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Cytokine Expression Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Principle: Immune cells (e.g., macrophages, peripheral blood mononuclear cells) are stimulated to produce cytokines in the presence or absence of the test compound. The levels of specific cytokines in the cell culture supernatant are then quantified.

General Protocol:

  • Cell Culture and Stimulation: Cells are cultured and treated with the test compound before or during stimulation with an inflammatory agent (e.g., LPS).

  • Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation period.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) is measured using a sensitive immunoassay, most commonly ELISA.

  • Data Analysis: The effect of the test compound on cytokine production is determined by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway IKK IKK NFkB_Pathway->IKK p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Gene Expression NFkB_n->Gene_Expression AP1->Gene_Expression COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Fasciculol_E This compound Fasciculol_E->COX2 inhibits Curcumin Curcumin Curcumin->NFkB_Pathway inhibits Curcumin->COX2 inhibits

Caption: Simplified signaling pathway of inflammation and points of intervention for natural compounds.

COX2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare COX-2 Enzyme, Arachidonic Acid, and Test Compounds start->prepare_reagents pre_incubation Pre-incubate COX-2 with Test Compound prepare_reagents->pre_incubation initiate_reaction Add Arachidonic Acid to Initiate Reaction pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., with acid) incubation->terminate_reaction quantify_pge2 Quantify PGE2 Production (ELISA or LC-MS) terminate_reaction->quantify_pge2 calculate_ic50 Calculate IC50 Value quantify_pge2->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for a COX-2 inhibition assay.

Efficacy_Comparison Syringic_Acid Syringic Acid (IC50: 0.4 µM) Resveratrol Resveratrol (IC50: ~1-60 µM) Syringaldehyde Syringaldehyde (IC50: 3.5 µM) Senkyunolide_O Senkyunolide O (IC50: 5 µM) Curcumin Curcumin (IC50: ~20 µM) Cryptotanshinone Cryptotanshinone (IC50: 22 µM) Fasciculol_E This compound (IC50: N/A)

Caption: Comparative efficacy of natural COX-2 inhibitors.

Conclusion

This compound, a steroid from the mushroom Hypholoma lateritium, demonstrates promising anti-inflammatory potential through its inhibitory action on COX-2 and activation of the Nrf2 pathway. While direct quantitative comparisons with other natural agents are limited by the current lack of a specific IC50 value for this compound, the available data on other natural compounds such as curcumin and resveratrol provide a valuable benchmark for its potential efficacy. Further research is warranted to precisely quantify the anti-inflammatory activity of this compound and to fully elucidate its therapeutic potential in inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the supply of high-quality reagents. Ensuring the safety of our clients and the integrity of their research environment is paramount. This document outlines the essential procedures for the safe handling and disposal of Fasciculol E, a toxic lanostane-type triterpenoid.

This compound, a natural toxin isolated from the mushroom Hypholoma fasciculare, is a potent inhibitor of calmodulin.[1] Due to its inherent toxicity, demonstrated by a median lethal dose (LD50) of 50 mg/kg (intraperitoneal) in mice, stringent adherence to proper disposal protocols is critical to prevent accidental exposure and environmental contamination.[1]

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the required PPE for minimizing exposure risk.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Body Protection Laboratory coatFully buttoned, long-sleeved
Respiratory Fume hoodUse for all transfers and manipulations of solid or concentrated solutions

II. Experimental Workflow for Safe this compound Handling and Disposal

The following workflow diagram illustrates the key steps for safely managing this compound from receipt to final disposal. Adherence to this workflow is crucial for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid this compound prep_hood->handle_weigh handle_solubilize Prepare Stock Solution handle_weigh->handle_solubilize handle_experiment Perform Experiment handle_solubilize->handle_experiment decon_glassware Decontaminate Glassware (e.g., with 10% bleach) handle_experiment->decon_glassware disp_solid Collect Solid Waste handle_experiment->disp_solid disp_liquid Collect Liquid Waste handle_experiment->disp_liquid decon_surfaces Clean Work Surfaces decon_glassware->decon_surfaces disp_label Label Waste Container ('Hazardous Waste, Toxic') disp_solid->disp_label disp_liquid->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Experimental workflow for this compound from preparation to disposal.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound and any materials contaminated with it is a critical final step in the experimental process. The following protocol should be strictly followed.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, contaminated gloves, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container. This container should be a sealable, puncture-resistant plastic bag or a rigid container lined with a heavy-duty plastic bag.

  • Liquid Waste: All aqueous and organic solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams. The container should be made of a material compatible with the solvents used.

2. Labeling of Hazardous Waste:

  • All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents present. The approximate concentration or quantity of this compound should also be noted.

3. Storage of Waste:

  • Waste containers must be kept sealed at all times, except when adding waste.

  • Store the labeled waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and drains. This area should be under the control of the laboratory personnel.

4. Final Disposal:

  • The disposal of chemical waste is regulated and must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Never dispose of this compound down the drain or in the regular trash.

IV. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Spill: If safe to do so, prevent the spread of the spill using absorbent pads or other appropriate materials.

  • Decontamination:

    • For surfaces, a 10% solution of sodium hypochlorite (bleach) can be used for decontamination, followed by a thorough rinse with water.

    • All materials used for cleanup must be disposed of as hazardous solid waste.

The logical relationship for responding to a this compound spill is outlined below.

spill Spill Occurs evacuate Evacuate & Alert spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small & Contained assess->small_spill If large_spill Large or Uncontained assess->large_spill If cleanup Cleanup with Absorbent small_spill->cleanup ehs Contact EHS Immediately large_spill->ehs decontaminate Decontaminate Area (e.g., 10% Bleach) cleanup->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose

Caption: Decision-making process for responding to a this compound spill.

By adhering to these guidelines, you can ensure a safe laboratory environment and the responsible management of hazardous chemical waste. For further information, please consult your institution's chemical hygiene plan and your designated EHS officer.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fasciculol E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of potent compounds like Fasciculol E necessitates stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe laboratory use of this toxic steroid.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications
Handling Solids (weighing, aliquoting) - Full-face respirator with P100/FFP3 filter- Disposable coveralls (e.g., Tyvek)- Double-layered nitrile gloves- Chemical splash goggles- Disposable shoe coversRespirator should be fit-tested. Gloves should be changed immediately upon contamination.
Handling Solutions - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shieldsEnsure fume hood has a certified face velocity.
Cleaning and Decontamination - Chemical-resistant apron over lab coat- Heavy-duty nitrile or neoprene gloves- Chemical splash gogglesEnsure adequate ventilation.
Waste Disposal - Lab coat- Nitrile gloves- Safety glassesHandle waste containers with care to avoid spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key stages from preparation to disposal.

This compound Handling Workflow prep Preparation - Assemble all necessary PPE and materials. - Ensure fume hood is operational. weigh Weighing and Aliquoting (Solids) - Perform within a certified chemical fume hood. - Use disposable weighing boats. prep->weigh Proceed with caution solubilize Solubilization - Add solvent to the solid within the fume hood. - Cap and vortex to dissolve. weigh->solubilize experiment Experimental Use - Conduct all manipulations within the fume hood. - Avoid generating aerosols. solubilize->experiment decon Decontamination - Decontaminate all surfaces and equipment with a suitable inactivating agent. experiment->decon disposal Waste Disposal - Segregate and dispose of all contaminated materials as hazardous waste. decon->disposal

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

Note: The following are generalized protocols and should be adapted to specific experimental needs while adhering to the safety precautions outlined above.

1. Preparation of a Stock Solution:

  • Don all required PPE for handling solids.

  • Perform all operations within a certified chemical fume hood.

  • Carefully weigh the desired amount of this compound powder using an analytical balance. Use a disposable weighing boat to avoid contamination of the balance.

  • Transfer the powder to a suitable vial.

  • Add the appropriate solvent (e.g., DMSO, ethanol) to the vial to achieve the desired concentration.

  • Cap the vial securely and vortex until the solid is completely dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

2. Cell Culture Treatment:

  • Work within a Class II biological safety cabinet.

  • Dilute the this compound stock solution to the final working concentration in the cell culture medium.

  • Carefully add the diluted solution to the cell culture plates.

  • Incubate the cells for the desired time period.

  • All subsequent handling of the treated cells and media should be performed with caution, and the waste should be treated as hazardous.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated hazardous waste container lined with a plastic bag.
Contaminated Solvents and Media Collect in a labeled, sealed container for hazardous liquid waste.
Contaminated PPE (gloves, coveralls, etc.) Double-bag in labeled hazardous waste bags.

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Type of Exposure Immediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention. Provide the medical personnel with as much information as possible about the compound.

By adhering to these stringent safety and handling protocols, researchers can safely work with this compound while minimizing the risk to themselves and the environment. This commitment to safety is paramount in the pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasciculol E
Reactant of Route 2
Fasciculol E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.